Ethoxyacetic acid
Description
This compound is a carboxylic acid.
This compound has been reported in Montipora with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyacetic acid | |
|---|---|---|
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InChI |
InChI=1S/C4H8O3/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6) | |
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InChI Key |
YZGQDNOIGFBYKF-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOCC(=O)O | |
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Molecular Formula |
C4H8O3 | |
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DSSTOX Substance ID |
DTXSID7031294 | |
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Molecular Weight |
104.10 g/mol | |
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Physical Description |
Ethoxyacetic acid is a liquid. (NTP, 1992), Liquid; [CAMEO] | |
| Record name | ETHOXYACETIC ACID | |
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Boiling Point |
403 to 405 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
208 °F (NTP, 1992) | |
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Solubility |
Soluble (NTP, 1992) | |
| Record name | ETHOXYACETIC ACID | |
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Density |
1.1021 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | ETHOXYACETIC ACID | |
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CAS No. |
627-03-2 | |
| Record name | ETHOXYACETIC ACID | |
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Foundational & Exploratory
Ethoxyacetic acid CAS number and material safety data sheet
CAS Number: 627-03-2
This technical guide provides an in-depth overview of Ethoxyacetic Acid (EAA), a compound of significant interest in toxicology and developmental biology. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, safety information, and its role in experimental research.
Material Safety and Physical Properties
This compound is a combustible, corrosive liquid that requires careful handling in a laboratory setting.[1][2] It is incompatible with strong oxidizing agents.[1] Personal protective equipment, including faceshields, goggles, and gloves, should be worn when handling this chemical.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 627-03-2 | [1][2][3][4] |
| Molecular Formula | C4H8O3 | [1][3][5] |
| Molecular Weight | 104.10 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Boiling Point | 97-100 °C at 11 mmHg | [1] |
| Density | 1.102 g/mL at 25 °C | [1] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [2][6] |
| Solubility | Soluble in water | [6] |
| pKa | 3.65 at 18 °C | [1] |
Synthesis of this compound
A common and established method for the synthesis of this compound involves the reaction of sodium ethoxide with chloroacetic acid.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described in Organic Syntheses.
Materials:
-
Absolute ethyl alcohol
-
Metallic sodium
-
Chloroacetic acid
-
Concentrated hydrochloric acid
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser, place 1250 mL of absolute ethyl alcohol. Add 69 g (3 gram atoms) of metallic sodium through the condenser at a rate that maintains a gentle reflux.
-
Reaction with Chloroacetic Acid: Once all the sodium has dissolved, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 mL of absolute alcohol in 20-mL portions. The addition should be rapid enough to keep the solution boiling.
-
Heating and Alcohol Removal: After the complete addition of chloroacetic acid, heat the mixture gently for ten minutes. Remove the excess alcohol by distillation from a steam bath.
-
Acidification and Extraction: Cool the aqueous solution and add 140 mL of concentrated hydrochloric acid. Filter the precipitated sodium chloride with suction and wash it with two 50-mL portions of ether. Saturate the filtrate with anhydrous sodium sulfate and extract with the ether used for washing, plus an additional 100 mL of ether. Separate the ether layer and extract the aqueous layer four more times with 100-mL portions of fresh ether.
-
Purification: Remove the ether by distillation from a steam bath. Distill the residue under reduced pressure. The fraction boiling at 109–111 °C at 17–18 mmHg is collected as this compound.
Applications in Research
This compound is primarily known as a metabolite of the industrial solvent ethylene glycol monoethyl ether (EGEE) and its acetate ester (EGEEA).[7] It is a key biomarker for monitoring exposure to these compounds.[8] EAA is also utilized in toxicological studies to assess developmental toxicity.[8]
Role in Developmental Toxicity
This compound has been identified as a developmental toxicant. Studies using in vitro models such as the Embryonic Stem Cell Test (EST) have demonstrated its ability to inhibit the differentiation of embryonic stem cells into cardiomyocytes at non-cytotoxic concentrations.
A study comparing a series of glycol ether alkoxy acid metabolites found mthis compound to be the most potent in the EST, followed by this compound, butoxyacetic acid, and phenoxyacetic acid. This potency ranking aligns with available in vivo data.
Mechanism of Action in Developmental Toxicity
While the precise signaling pathways affected by this compound are still under investigation, research on its close structural analog, mthis compound (MAA), provides significant insights. MAA is known to be a teratogen that can cause a range of birth defects.[1] Studies suggest that MAA exerts its teratogenic effects by inhibiting histone deacetylases (HDACs).[1] This inhibition leads to an enhancement of retinoic acid (RA) signaling, which in turn impairs axial elongation morphogenesis.[1] Given the structural similarity, it is plausible that this compound may share a similar mechanism of action.
References
- 1. Mthis compound inhibits histone deacetylase and impairs axial elongation morphogenesis of mouse gastruloids in a retinoic acid signaling-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Embryotoxicity estimation of commonly used compounds with embryonic stem cell test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pico.polito.it [pico.polito.it]
- 4. Evaluating the zebrafish embryo toxicity test for pesticide hazard screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmental toxicity of 2,4-dichlorophenoxyacetic acid in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
Ethoxyacetic Acid: A Comprehensive Technical Guide on its Role as a Key Metabolite of Ethylene Glycol Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyacetic acid (EAA) is a primary and toxicologically significant metabolite of ethylene glycol ethers, such as 2-ethoxyethanol (EE) and 2-ethoxyethyl acetate (EEA). These industrial solvents, though effective, pose considerable health risks, primarily due to their biotransformation to EAA. This metabolite is directly implicated in the reproductive and developmental toxicities observed in numerous animal studies. This technical guide provides an in-depth analysis of the formation of this compound, its toxicological profile, and the analytical methodologies for its detection and quantification. It aims to serve as a comprehensive resource for professionals in research, toxicology, and drug development by detailing experimental protocols, presenting quantitative data in a structured format, and visualizing key pathways and workflows.
Introduction
Ethylene glycol ethers are a class of solvents widely utilized in various industrial and commercial applications, including paints, inks, and cleaning agents.[1] However, their use has been increasingly scrutinized due to their adverse health effects, which are primarily mediated by their metabolites.[2] 2-Ethoxyethanol and its acetate ester, 2-ethoxyethyl acetate, are rapidly metabolized in the body to this compound.[3] It is this acidic metabolite that is largely responsible for the observed testicular toxicity, teratogenicity, and other reproductive and developmental adverse outcomes.[4][5] Understanding the metabolic activation, toxic mechanisms, and analytical detection of EAA is therefore critical for risk assessment and the development of safer alternatives.
Metabolism of Ethylene Glycol Ethers to this compound
The biotransformation of 2-ethoxyethanol to this compound is a two-step enzymatic process primarily occurring in the liver. 2-Ethoxyethyl acetate is first rapidly hydrolyzed to 2-ethoxyethanol.[3] Subsequently, 2-ethoxyethanol is oxidized by alcohol dehydrogenase to an intermediate, 2-ethoxyacetaldehyde. This aldehyde is then further oxidized by aldehyde dehydrogenase to the final toxic metabolite, this compound.[2]
Quantitative Data on Metabolism and Toxicity
The following tables summarize key quantitative data from various studies on the metabolism and toxicity of 2-ethoxyethanol and this compound.
Table 1: Metabolism of 2-Ethoxyethanol to this compound in Male Rats
| Parameter | Value | Reference |
| Administered Dose | 230 mg/kg (oral) | [6] |
| % of Dose Excreted as EAA and N-ethoxyacetyl glycine in Urine (96h) | 73-76% | [6] |
| Biological Half-life (ethoxy-labeled) | 9.9 ± 1.5 hr | [6] |
| Biological Half-life (ethanol-labeled) | 12.5 ± 1.9 hr | [6] |
Table 2: Comparative Testicular Toxicity of Alkoxyacetic Acids in Rats
| Compound | Dose (equimolar to 500 mg/kg 2-methoxyethanol) | Testicular Effect | Reference |
| Mthis compound (MAA) | Equimolar | Significant decrease in testicular weight; Spermatocyte damage | [7] |
| This compound (EAA) | Equimolar | Spermatocyte damage at the highest dose | [7] |
| n-Butoxyacetic Acid (BAA) | Equimolar | No discernible effect on the testis | [7] |
Table 3: Developmental Toxicity of 2-Ethoxyethanol Acetate (EEA) via Inhalation
| Species | Exposure Concentration (ppm) | Maternal Toxicity | Developmental Toxicity | Reference |
| Rat | 100-300 | Reduced weight gain, altered hematology | Reduced fetal body weight, skeletal variations | [7] |
| Rabbit | 100-300 | Decreased weight gain, altered hematology | Increased resorptions, fetal malformations | [7] |
| Rat & Rabbit | 50 | No evidence of maternal or developmental toxicity | No evidence of maternal or developmental toxicity | [7] |
Experimental Protocols
Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a composite of methodologies described in the literature for the analysis of alkoxyacetic acids in biological samples.[3][7][8][9]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of EAA).
-
Acidify the sample to a pH of 1.05-1.45 with hydrochloric acid.[8]
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by deionized water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the this compound with an appropriate organic solvent (e.g., methylene chloride:isopropanol, 2:1 v/v).[8]
2. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol).
-
Add a derivatizing agent such as diazomethane (for methylation) or pentafluorobenzyl bromide (PFBBr) to convert the carboxylic acid group of EAA into a more volatile ester.[7]
-
Heat the mixture as required by the chosen derivatization agent (e.g., 90°C for 3 hours for PFBBr).[10]
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-1 capillary column (or similar non-polar column).[11]
-
Injection: Splitless injection of 1-2 µL of the derivatized sample.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the EAA derivative and the internal standard.
4. Quantification
-
Generate a calibration curve using standard solutions of derivatized EAA of known concentrations.
-
Calculate the concentration of EAA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Molecular Mechanisms of Toxicity: Signaling Pathways
The testicular toxicity of this compound, and its more studied analog mthis compound (MAA), is primarily due to the induction of apoptosis in spermatocytes.[12] While the complete signaling cascade is still under investigation, several key events have been identified. Evidence suggests that EAA/MAA may disrupt intracellular calcium homeostasis and inhibit histone deacetylases, leading to histone hyperacetylation.[13] These events can trigger the intrinsic pathway of apoptosis. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death of spermatocytes.[14][15]
Conclusion
This compound is the key toxic metabolite responsible for the adverse reproductive and developmental effects of ethylene glycol ethers like 2-ethoxyethanol. Its formation via metabolic activation is a critical step in the toxic cascade. The primary mechanism of its testicular toxicity involves the induction of spermatocyte apoptosis through a pathway that likely involves disruption of calcium signaling, histone hyperacetylation, and the activation of the intrinsic apoptotic cascade. The analytical methods for EAA detection, particularly GC-MS, are well-established and essential for biomonitoring and risk assessment. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the risks associated with exposure to ethylene glycol ethers. Further research is warranted to fully elucidate the intricate signaling pathways and to develop robust in vitro models that can predict human reproductive and developmental toxicity, thereby reducing reliance on animal testing.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. ecetoc.org [ecetoc.org]
- 3. Gas chromatography analysis of urinary alkoxyacetic acids as biomarkers of exposure to aliphatic alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro culture systems as an alternative for female reproductive toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase activation throughout the first wave of spermatogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARα-dependent cholesterol/testosterone disruption in Leydig cells mediates 2,4-dichlorophenoxyacetic acid-induced testicular toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Mthis compound (MAA)-induced spermatocyte apoptosis in human and rat testes: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mthis compound-induced spermatocyte death is associated with histone hyperacetylation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mthis compound suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Environmental Fate and Biodegradation of Ethoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyacetic acid (EAA) is a metabolite of the industrial solvent 2-ethoxyethanol and is of environmental interest due to its potential for release into soil and water systems. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradation pathways of this compound. Drawing from available literature, this document outlines the key microbial players, metabolic routes, and enzymatic processes involved in its degradation. Experimental protocols for studying its biodegradation are detailed, and quantitative data are summarized to provide a basis for environmental risk assessment and the development of bioremediation strategies.
Introduction
This compound (C₄H₈O₃), a water-soluble organic compound, primarily enters the environment as a metabolic byproduct of 2-ethoxyethanol, a solvent used in various industrial applications.[1] Its presence in ecosystems necessitates a thorough understanding of its persistence, mobility, and ultimate fate. This guide synthesizes the available scientific information on the environmental behavior of this compound, with a particular focus on its susceptibility to microbial degradation.
Environmental Fate
The environmental fate of a chemical is governed by its physical and chemical properties and its interactions with environmental compartments.
Physicochemical Properties and Environmental Mobility:
This compound's high water solubility suggests it is likely to be mobile in soil and aquatic environments, with a low potential for adsorption to soil particles and sediments.[2] Its vapor pressure is low, indicating that volatilization from water or soil surfaces is not a significant dissipation pathway.
Persistence and Abiotic Degradation:
While specific data on the abiotic degradation of this compound is limited, its parent compound, 2-ethoxyethanol, is known to be rapidly degraded in the atmosphere by photochemical reactions.[3] The ether linkage in this compound can be cleaved under strongly acidic conditions, though such conditions are not typical in most natural environments.[4][5]
Biodegradation Pathways
The primary mechanism for the removal of this compound from the environment is through microbial biodegradation. Several studies on related alkoxyacetic acids and glycol ethers provide strong evidence for the key steps involved in its breakdown.
Aerobic Biodegradation:
The aerobic biodegradation of this compound is believed to proceed through a central pathway involving the cleavage of the ether bond. The proposed pathway is primarily based on studies of 2-butoxyethanol degradation by Pseudomonas species.[6][7]
The key steps are:
-
Initial Oxidation (of the parent compound): 2-Ethoxyethanol is oxidized to this compound. This step is well-established, and this compound is a known metabolite.[8]
-
Ether Bond Cleavage: The central step in the degradation of this compound is the enzymatic cleavage of the ether linkage. This is hypothesized to yield two key intermediates: glyoxylic acid and ethanol.
-
Metabolism of Intermediates:
-
Glyoxylic Acid: Glyoxylate is a common metabolic intermediate that can enter central metabolic pathways, such as the glyoxylate shunt and the tricarboxylic acid (TCA) cycle, in microorganisms like Pseudomonas.[8][9][10][11]
-
Ethanol: Ethanol is a readily biodegradable alcohol that can be oxidized to acetaldehyde and then to acetyl-CoA, which also enters the TCA cycle.
-
The following diagram illustrates the proposed aerobic biodegradation pathway of 2-ethoxyethanol, with this compound as a key intermediate.
Key Microorganisms:
Research has identified several bacterial genera capable of degrading glycol ethers and related compounds, with Pseudomonas being a key player.
-
Pseudomonas sp. : Strains of Pseudomonas have been shown to degrade ethylene glycol monoethyl ether and 2-butoxyethanol, producing the corresponding alkoxyacetic acids as intermediates.[6][7][8] These bacteria possess the metabolic machinery, including the glyoxylate shunt, to further metabolize the breakdown products.[8][9][10][11]
-
Xanthobacter autotrophicus : This bacterium has been found to act synergistically with Pseudomonas sp. in the degradation of glycol ethers, leading to enhanced degradation rates.[8]
-
Gordonia terrae : This gram-positive bacterium has also been identified as capable of degrading 2-butoxyethanol.[6][7]
Anaerobic Biodegradation:
Information on the anaerobic biodegradation of this compound is scarce. However, the parent compound, 2-ethoxyethanol, is known to be biodegradable under anaerobic conditions.[3] It is plausible that this compound can also be degraded anaerobically, likely through pathways involving fermentation and methanogenesis, although the specific intermediates and microorganisms are yet to be identified.
Quantitative Biodegradation Data
Quantitative data on the biodegradation of this compound is limited. The following table summarizes available information on the biodegradation of related compounds, which can serve as a proxy for estimating the environmental persistence of this compound.
| Compound | Test System | Half-life / Degradation Rate | Reference |
| 2-Ethoxyethanol | Water | Weeks to half a year for complete degradation | [3] |
| 2-Butoxyethanol | Various bacterial strains | Maximum growth rates of 0.204 h⁻¹ to 0.645 h⁻¹ | [6][7] |
Experimental Protocols
Standardized protocols are essential for assessing the biodegradability of chemicals. The following outlines a general experimental workflow for studying the biodegradation of this compound in a laboratory setting.
Experimental Workflow for Aerobic Biodegradation Study:
Key Methodologies:
-
Enrichment and Isolation of Degrading Microorganisms:
-
Medium: A minimal salt medium with this compound as the sole carbon source.
-
Inoculum: Soil, water, or activated sludge samples from a potentially contaminated site.
-
Procedure: Serial dilutions and plating on agar plates containing the minimal medium to isolate individual colonies.
-
-
Biodegradation Assays:
-
Batch Cultures: Inoculate a liquid minimal medium containing a known concentration of this compound with the isolated microbial strain or a mixed culture.
-
Incubation: Incubate under controlled aerobic conditions (e.g., shaking incubator at 25-30°C).
-
Monitoring: Periodically withdraw samples to measure the concentration of this compound and potential metabolites.
-
-
Analytical Methods:
-
Quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are suitable methods.[12]
-
Identification of Metabolites: GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to identify and quantify intermediates.[8]
-
Conclusion
The available evidence strongly suggests that this compound is biodegradable in the environment. The primary degradation pathway likely involves the enzymatic cleavage of the ether bond by microorganisms, particularly Pseudomonas species, to form glyoxylic acid and ethanol, which are then readily assimilated into central metabolic pathways. While the complete enzymatic and genetic details of this pathway are still under investigation, the overall picture points to a relatively low environmental persistence for this compound. Further research focusing on the specific enzymes involved in ether cleavage and the biodegradation kinetics of this compound in various environmental matrices will provide a more complete understanding of its environmental fate and help refine risk assessments and bioremediation strategies.
References
- 1. Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 627-03-2,this compound | lookchem [lookchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. geol.lsu.edu [geol.lsu.edu]
- 5. This compound | C4H8O3 | CID 12301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Systems-wide dissection of organic acid assimilation in <i>Pseudomonas aeruginosa</i> reveals a novel path to undergrou… [ouci.dntb.gov.ua]
- 7. research.unipd.it [research.unipd.it]
- 8. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. The metabolism of glyoxylate by cell-free extracts of Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Ethoxyacetic Acid: A Technical Guide on its Origin, Metabolism, and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyacetic acid (EAA) is a carboxylic acid that has garnered significant attention in the fields of toxicology and occupational health. It is primarily known as the major metabolite of the industrial solvent 2-ethoxyethanol (EE) and its acetate, 2-ethoxyethyl acetate (EGEE-Ac).[1] Consequently, the presence and concentration of EAA in biological matrices, particularly urine, serve as a reliable biomarker for assessing exposure to these widely used glycol ethers.[2] This technical guide provides an in-depth overview of the current scientific understanding of the natural occurrence, metabolic pathways, and endogenous levels of this compound, along with detailed methodologies for its detection.
Natural Occurrence and Environmental Sources
While the Human Metabolome Database (HMDB) and FooDB indicate that this compound has been detected, though not quantified, in some natural sources such as herbs, spices, and cow's milk, the primary precursor, 2-ethoxyethanol, is not known to occur naturally in the environment.[3][4][5][6] The consensus in the scientific literature is that the presence of EAA in humans is overwhelmingly the result of exposure to exogenous sources of 2-ethoxyethanol and its derivatives. These compounds are prevalent in a variety of commercial and industrial products, including:
Therefore, any baseline levels of EAA detected in the general population are likely attributable to low-level environmental exposure to these products rather than to endogenous production or significant dietary intake.
Metabolism of 2-Ethoxyethanol to this compound
The metabolic conversion of 2-ethoxyethanol to this compound is a critical pathway in the toxicology of the parent compound. This biotransformation occurs primarily in the liver. The process involves a two-step oxidation reaction. First, 2-ethoxyethanol is oxidized to ethoxyacetaldehyde. Subsequently, ethoxyacetaldehyde is further oxidized to form this compound.[1][10] In some species, such as rats, this compound can be further metabolized through conjugation with glycine to form N-ethoxyacetylglycine.[3] However, this conjugation has not been observed to be a significant pathway in humans.[11]
The following diagram illustrates the metabolic pathway from 2-ethoxyethanol to this compound.
Caption: Metabolic conversion of 2-Ethoxyethanol to this compound.
Endogenous and Background Levels of this compound
There is a lack of established reference ranges for endogenous or background levels of this compound in the general, non-occupationally exposed population. Most quantitative data comes from studies on individuals with known or suspected exposure to 2-ethoxyethanol. For context, background levels of a related compound, mthis compound, in unexposed control subjects have been reported to be in the range of 0.0-0.3 mg/g creatinine.[12] The table below summarizes urinary this compound concentrations from various studies.
| Population Studied | Sample Matrix | Mean Concentration (mg/g creatinine) | Concentration Range (mg/g creatinine) | Reference |
| Shipyard Painters Using EE-Containing Paints (n=27) | Urine | 25.0 | Not Reported | [13] |
| Shipyard Painters Not Using EE-Containing Paints (n=5) | Urine | 6.6 | Not Reported | [13] |
| Unexposed Shipyard Workers (n=20) | Urine | Not Detected | Not Applicable | [13] |
| Silk-Screening Employees (n=30) | Urine | Not Reported | 1.1 - 27.0 | [14] |
Analytical Methodology for this compound in Urine
The quantification of this compound in urine is typically performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[2][15][16] GC-MS offers higher sensitivity and specificity.[2][15] The general workflow involves sample preparation, derivatization, and instrumental analysis.
Experimental Protocol
The following protocol is a synthesis of methodologies reported in the literature.[2][13][17][18]
1. Sample Preparation and Extraction:
- To a 1 mL aliquot of urine in a glass tube, add an internal standard (e.g., another alkoxyacetic acid not expected in the sample).
- Acidify the urine sample to a pH of approximately 1.0-1.5 by adding concentrated hydrochloric acid (HCl).[17]
- Add 2 mL of an extraction solvent mixture, typically 2:1 (v/v) methylene chloride and isopropanol.[17]
- Vortex the mixture for 10 minutes to ensure thorough extraction of the analytes into the organic phase.[17]
- Centrifuge the sample to separate the aqueous and organic layers.
- Carefully transfer the organic (lower) layer to a clean tube.
2. Derivatization:
- To make the polar this compound sufficiently volatile for GC analysis, it must be derivatized. Common methods include:
- Methylation: Add diazomethane in diethyl ether to the extract until a persistent yellow color is observed. Allow the reaction to proceed for at least 30 minutes.[2][16] Subsequently, add silicic acid to quench the excess diazomethane.[2]
- Pentafluorobenzylation: In this alternative method, the sample is shaken with potassium carbonate, tetrabutylammonium hydrogen sulfate, and pentafluorobenzyl bromide in methylene chloride. The mixture is then heated to facilitate the reaction.[13]
3. Instrumental Analysis (GC-MS):
- Concentrate the derivatized extract under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., hexane).
- Inject a small volume (e.g., 1-4 µL) of the final solution into the GC-MS system.
- Gas Chromatography Conditions (Typical):
- Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane).[15]
- Carrier Gas: Helium.
- Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a temperature ramp up to 200-250°C.[6]
- Mass Spectrometry Conditions (Typical):
- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring for characteristic ions of the derivatized EAA.[2]
4. Quantification:
- Prepare a calibration curve by spiking blank urine samples with known concentrations of this compound and processing them in the same manner as the unknown samples.
- Quantify the amount of EAA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
The following diagram illustrates the general analytical workflow for urinary this compound.
Caption: General workflow for the analysis of this compound in urine.
Conclusion
This compound is a significant biomarker for exposure to the industrial solvent 2-ethoxyethanol. The available scientific evidence strongly indicates that its presence in humans is almost exclusively due to the metabolism of this exogenously sourced compound. While there are reports of its detection in some food items, these findings are not quantified and the contribution to the overall body burden of EAA is likely minimal compared to environmental and occupational exposures. There is currently no evidence to support a significant endogenous synthesis pathway for this compound in humans. The analytical methods for its detection in urine are well-established, providing a reliable means for monitoring human exposure to 2-ethoxyethanol. Future research would be beneficial to establish definitive baseline levels of this compound in the general population to better distinguish between background environmental exposure and specific occupational or higher-level exposures.
References
- 1. Determination of urinary alkoxyacetic acids by a rapid and simple method for biological monitoring of workers exposed to glycol ethers and their acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism and excretion of 2-ethoxyethanol in the adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031212) [hmdb.ca]
- 5. Showing Compound this compound (FDB003235) - FooDB [foodb.ca]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 8. 2-Ethoxyethanol | 110-80-5 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Comparative urinary excretion of this compound in man and rat after single low doses of ethylene glycol monoethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary mthis compound as an indicator of occupational exposure to ethylene glycol dimethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Applications of biological monitoring in occupational health practice: practical application of urinary 2-ethoxyacetic acid to assess exposure to 2-ethoxyethyl acetate in large format silk-screening operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gas chromatography analysis of urinary alkoxyacetic acids as biomarkers of exposure to aliphatic alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Pathways of Ethoxyacetic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways involved in the metabolism of ethoxyacetic acid, a significant metabolite of the industrial solvent 2-ethoxyethanol. The document details the enzymatic processes, presents quantitative data for key metabolic events, outlines experimental protocols for analysis, and visualizes the involved pathways and workflows.
Introduction
This compound (EAA) is the primary biological metabolite of 2-ethoxyethanol (2-EE), a widely used solvent in various industrial applications. The biotransformation of 2-EE to EAA is a critical step in its detoxification and excretion. However, EAA itself is implicated in the testicular and hematological toxicity associated with 2-EE exposure.[1][2] Understanding the metabolic fate of EAA is therefore crucial for toxicological risk assessment and the development of potential therapeutic interventions. This guide synthesizes the current knowledge on the enzymes, kinetics, and analytical methodologies related to EAA metabolism.
Core Metabolic Pathways
The metabolism of 2-ethoxyethanol to this compound and its subsequent conjugates primarily occurs in the liver through a two-step oxidation process, followed by conjugation for excretion.[2][3][4]
Phase I Metabolism: Oxidation of 2-Ethoxyethanol
The initial phase of 2-ethoxyethanol metabolism involves its oxidation to an intermediate aldehyde, ethoxyacetaldehyde, which is then rapidly oxidized to this compound.
-
Step 1: Oxidation to Ethoxyacetaldehyde: This reaction is catalyzed by alcohol dehydrogenases (ADHs) , a family of cytosolic enzymes.[5][6][7] Multiple ADH isoforms can participate in this step. The reaction involves the transfer of a hydride ion from the alcohol to the cofactor nicotinamide adenine dinucleotide (NAD+), forming NADH.
-
Step 2: Oxidation to this compound: The highly reactive ethoxyacetaldehyde is further oxidized to the more stable this compound. This conversion is primarily carried out by aldehyde dehydrogenases (ALDHs) , with the mitochondrial isoform ALDH2 being a key enzyme due to its high affinity for aldehydes.[4][7][8][9] This reaction also utilizes NAD+ as a cofactor.
Phase II Metabolism: Conjugation of this compound
To facilitate its elimination from the body, this compound can undergo Phase II conjugation, primarily with the amino acid glycine.
-
Activation of this compound: Before conjugation, this compound must be activated to a high-energy thioester, ethoxyacetyl-CoA . This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and coenzyme A (CoA).
-
Glycine Conjugation: Ethoxyacetyl-CoA is then conjugated with glycine to form N-ethoxyacetylglycine . This reaction is catalyzed by glycine N-acyltransferase (GLYAT) , a mitochondrial enzyme.[10][11][12] The resulting conjugate is more water-soluble and readily excreted in the urine.[1][2][3]
Minor Metabolic Pathways
A smaller fraction of the ethoxy group of 2-ethoxyethanol or this compound can be cleaved, leading to the formation of CO2, which is then exhaled.[1][2][3]
Signaling Pathways and Toxicological Mechanisms
The toxicity of this compound is linked to its effects on cellular energy metabolism.
Inhibition of Mitochondrial Respiration
This compound has been shown to be an inhibitor of mitochondrial function. Specifically, it targets the electron transport chain, leading to a reduction in ATP production.[13]
-
Inhibition of State 3 Respiration: EAA inhibits the ADP-stimulated respiration (State 3), indicating an effect on oxidative phosphorylation.[13]
-
Inhibition of Cytochrome c Oxidase: EAA has been demonstrated to inhibit the activity of cytochrome c oxidase (Complex IV) of the electron transport chain.[13]
This impairment of mitochondrial energy production is a plausible mechanism for the observed testicular toxicity, as spermatogenesis is a highly energy-dependent process.
Potential for Acetic Acid-Related Signaling
While direct evidence for this compound's role in specific signaling pathways is limited, the effects of its structural analog, acetic acid, may provide insights. In yeast, acetic acid can induce apoptosis through the cell wall integrity (CWI) signaling pathway .[14] It is conceivable that the acetic acid moiety of EAA could trigger similar stress-related signaling cascades in mammalian cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and analysis of this compound.
Table 1: Toxicokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Half-life of urinary excretion | Human | 23.6 ± 1.8 hours | [15] |
| Time to maximal excretion after exposure | Human | 3-4 hours post-exposure | [15] |
| Recovery in urine (% of absorbed 2-EE dose) | Human | 22.2 ± 0.9% within 42 hours | [15] |
Table 2: Analytical Detection Limits for this compound in Urine
| Analytical Method | Derivatization | Detection Limit | Reference |
| GC-MS (SIM) | Methyl ester (diazomethane) | 2-4 ng/mL | [2][16] |
| GC-FID | Methyl ester (diazomethane) | ~20-40 ng/mL | [16] |
| GC | - | 0.07 mg/L | [17][18] |
| GC/MS | - | 0.183 µg/mL | [19] |
| GC-MSD | Ethyl ester | ~0.1 µg/mL | [20] |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound in biological samples, primarily urine.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Urine
This protocol is adapted from methodologies described for the analysis of alkoxyacetic acids.[2][16][17][18][19][20]
5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Acidification: Acidify a 1 mL urine sample to pH < 2 with concentrated HCl.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load the acidified urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 3 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
5.1.2. Derivatization: Methylation with Diazomethane
-
Caution: Diazomethane is highly toxic and explosive. This procedure should be performed in a well-ventilated fume hood by experienced personnel.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of methanol).
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.
5.1.3. GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the this compound methyl ester. A full scan mode can be used for qualitative confirmation.
-
Monitored Ions: Based on the mass spectrum of this compound methyl ester, characteristic ions would be selected (e.g., m/z corresponding to the molecular ion and major fragments).
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is based on a general reverse-phase HPLC method.[1][21]
-
Sample Preparation: Urine samples can often be diluted with the mobile phase and filtered through a 0.45 µm filter before injection. For more complex matrices, the SPE protocol described in 5.1.1 can be used.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. For example, a mixture of water with 0.1% phosphoric acid (or formic acid for MS compatibility) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) for higher specificity and sensitivity.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic pathway of 2-ethoxyethanol to N-ethoxyacetylglycine.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Inhibition of mitochondrial Complex IV by this compound.
Caption: Potential signaling pathway for acetic acid-induced apoptosis.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALDH2 - Wikipedia [en.wikipedia.org]
- 9. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mthis compound and this compound inhibit mitochondrial function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: a metabolite of ethylene glycol monoethyl ether acetate in man - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Gas chromatographic determination of methoxyacetic and this compound in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis and Characterization of Novel Ethoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel ethoxyacetic acid derivatives. This class of compounds is gaining interest in medicinal chemistry due to its structural versatility and potential for biological activity. This document details synthetic methodologies, presents characterization data in a structured format, and outlines experimental protocols for the evaluation of these promising molecules.
Introduction to this compound Derivatives
This compound is a carboxylic acid featuring an ethyl ether moiety. Its derivatives are compounds in which the core this compound structure has been modified, typically at the carboxylic acid group, to create esters, amides, and other functionalized molecules. While structurally related to the extensively studied phenoxyacetic acid derivatives, this compound derivatives offer a distinct physicochemical profile that may confer advantages in terms of solubility, metabolic stability, and target engagement.
Recent research has explored the potential of this compound derivatives in various therapeutic areas, including as anti-inflammatory and analgesic agents. Furthermore, specific derivatives, such as [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), have been widely utilized as flexible and hydrophilic linkers in the development of complex drug conjugates and radiopharmaceuticals, highlighting the adaptability of this chemical scaffold.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the preparation of the parent this compound, followed by functionalization of the carboxylic acid group.
General Synthesis of this compound
A common and established method for the synthesis of this compound is the Williamson ether synthesis, reacting sodium ethoxide with chloroacetic acid.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve sodium metal in absolute ethanol under an inert atmosphere.
-
Reaction with Chloroacetic Acid: Slowly add a solution of chloroacetic acid in absolute ethanol to the sodium ethoxide solution.
-
Heating: Gently heat the reaction mixture for a short period to ensure the completion of the reaction.
-
Work-up: Remove the excess ethanol by distillation. The resulting sodium ethoxyacetate is then treated with a strong acid, such as hydrochloric acid, to yield this compound.
-
Purification: The crude this compound can be purified by distillation under reduced pressure.
Synthesis of Novel this compound Amides and Esters
The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives. Standard coupling reactions can be employed to form amides and esters.
Experimental Protocol: General Synthesis of this compound Amides
-
Activation of Carboxylic Acid: In an appropriate solvent (e.g., dichloromethane, DMF), dissolve this compound and a coupling agent (e.g., HATU, HOBt/EDC).
-
Addition of Amine: Add the desired primary or secondary amine to the reaction mixture, followed by a non-nucleophilic base (e.g., DIPEA, triethylamine).
-
Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography.
Experimental Protocol: General Synthesis of this compound Esters (Fischer Esterification) [1]
-
Reaction Setup: In a round-bottom flask, combine this compound with an excess of the desired alcohol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heating: Heat the reaction mixture to reflux to drive the equilibrium towards the ester product.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized, and the ester is extracted. The crude ester is then purified by distillation or column chromatography.
A workflow for the general synthesis of this compound and its simple derivatives is presented below.
Caption: General synthesis workflow for this compound and its amide/ester derivatives.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure of the synthesized derivatives. The characteristic signals for the ethoxy group (a triplet and a quartet in ¹H NMR) and the methylene group adjacent to the carbonyl are key identifiers.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the derivatives and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid, ester, or amide.
Table 1: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts |
| ¹H NMR | Triplet (CH₃), Quartet (OCH₂CH₃), Singlet (OCH₂COOH) |
| ¹³C NMR | Signals for CH₃, OCH₂CH₃, OCH₂COOH, and C=O |
| MS (EI) | Molecular ion peak and characteristic fragmentation patterns |
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to get a preliminary assessment of product purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity determination of the synthesized compounds.
A typical workflow for the characterization of a novel this compound derivative is illustrated below.
Caption: Standard workflow for the purification and characterization of novel derivatives.
Biological Activity and Potential Applications
While the exploration of the biological activities of novel this compound derivatives is an emerging field, some promising areas have been identified.
Anti-inflammatory and Analgesic Activity
One notable example of a bioactive this compound derivative is 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone. This compound has demonstrated potent analgesic and anti-inflammatory activities, superior to some established drugs like aminopyrine and phenylbutazone in preclinical studies.[2]
Table 2: Biological Activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone [2]
| Activity | Assay | Result |
| Analgesic | Acetic acid-induced writhing (mice) | More potent than aminopyrine |
| Anti-inflammatory | Carrageenan-induced edema (rats) | More potent than phenylbutazone |
| Acute Toxicity | LD₅₀ (mice) | Less toxic than aminopyrine and phenylbutazone |
The development of such pyridazinone derivatives highlights the potential of the this compound scaffold as a starting point for the design of new non-steroidal anti-inflammatory drugs (NSAIDs).
Signaling Pathways
The precise signaling pathways modulated by most novel this compound derivatives are still under investigation. For derivatives exhibiting anti-inflammatory effects, it is plausible that they may interact with pathways involved in inflammation, such as the cyclooxygenase (COX) pathway. The structural similarity to some known COX inhibitors suggests this as a potential mechanism of action that warrants further investigation.
Below is a hypothetical signaling pathway that could be investigated for anti-inflammatory this compound derivatives.
Caption: Hypothesized inhibitory effect on the COX pathway by a bioactive derivative.
Conclusion and Future Directions
The field of novel this compound derivatives holds considerable promise for the development of new therapeutic agents. The synthetic accessibility and versatility of the this compound scaffold allow for the creation of diverse chemical libraries for biological screening. While current research has provided initial insights into their potential as anti-inflammatory and analgesic agents, further studies are needed to fully elucidate their structure-activity relationships, mechanisms of action, and therapeutic potential in other disease areas. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to expand the understanding of this promising class of compounds.
References
Methodological & Application
Application Note: Quantification of Ethoxyacetic Acid in Urine Using GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethoxyacetic acid (EAA) is a major metabolite of 2-ethoxyethanol (ethylene glycol monoethyl ether) and its acetate, which are industrial solvents used in paints, lacquers, and cleaning agents. Monitoring urinary EAA is a crucial method for assessing occupational and environmental exposure to these potentially toxic compounds. This application note provides a detailed protocol for the sensitive and selective quantification of EAA in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves liquid-liquid extraction (LLE), derivatization to enhance volatility, and subsequent analysis by GC-MS operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.
Principle of the Method
The analytical procedure begins with the extraction of this compound from the urine matrix. To improve its chromatographic properties and volatility, the carboxylic acid group of EAA is derivatized. A common approach is esterification to form a less polar, more volatile derivative. In this protocol, we describe derivatization using pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl (PFB) ester of EAA. An internal standard (IS), such as a deuterated analog or a structurally similar compound, is added at the beginning of the sample preparation to correct for variations in extraction efficiency and instrument response. The derivatized analyte and internal standard are then separated on a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area ratio of the analyte to the internal standard in the unknown samples.
Experimental Workflow
The overall workflow for the quantification of EAA in urine is depicted below.
Application Notes and Protocols: Ethoxyacetic Acid as a Biomarker for Occupational Solvent Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyacetic acid (EAA) is the primary urinary metabolite of the industrial solvent 2-ethoxyethanol (EGEE) and its acetate (EGEEA).[1][2] Monitoring urinary EAA levels serves as a reliable biomarker for assessing occupational exposure to these solvents, which are commonly used in paints, lacquers, and cleaning agents.[3][4] This document provides detailed application notes and protocols for the use of this compound in biomonitoring, including data on its metabolism, excretion kinetics, and established analytical methodologies. Biological monitoring of EAA provides a measure of the internal or absorbed dose, which can be more indicative of potential health risks than external environmental monitoring alone.[3]
Metabolic Pathway and Toxicokinetics
2-Ethoxyethanol is metabolized in the body, primarily through oxidation, to form 2-ethoxyacetic acid.[1][2][5] This metabolite is then predominantly excreted in the urine.[1][2] In humans, EAA is excreted in its free form, whereas in rats, a portion is conjugated with glycine.[6] The elimination half-life of EAA in humans is significantly longer than in rats, with estimates ranging from 21-24 hours in volunteers after a 4-hour exposure to 50-60 hours in occupationally exposed individuals.[1] This longer half-life can lead to the accumulation of EAA in the urine during a working week.[1]
The following diagram illustrates the metabolic conversion of 2-ethoxyethanol to this compound.
Caption: Metabolic pathway of 2-ethoxyethanol to this compound.
Quantitative Data Summary
The concentration of this compound in urine correlates with the extent of exposure to 2-ethoxyethanol and its acetate. The tables below summarize quantitative data from various studies, providing a reference for interpreting biomonitoring results.
Table 1: Urinary this compound Concentrations Following Controlled Exposure to 2-Ethoxyethanol
| Exposure Concentration (ppm) | Duration (hours) | Physical Workload | Post-Exposure Urine EAA (mg/L) | Post-Exposure Urine EAA (mg/g creatinine) | Reference |
| 2.7 | 4 | Sedentary | 3.2 | 2.2 | [1] |
| 5.3 | 4 | Sedentary | 6.0 | 4.2 | [1] |
| 10.7 | 4 | Sedentary | 8.7 | 6.9 | [1] |
| 5.3 | 4 | 30 Watts | 11.8 | 9.6 | [1] |
| 5.3 | 4 | 60 Watts | 17.4 | 14.4 | [1] |
Table 2: Urinary this compound in Occupationally Exposed Workers
| Industry | Mean Air Concentration (ppm) | Urinary EAA (mg/L) | Urinary EAA (mg/g creatinine) | Reference |
| Paint Formulation | 0.9 (EGEEA) | 8.3 | 6.9 | [1] |
| Paint Formulation | 2.0 (EGEE), 0.4 (EGEEA) | 37.8 (pre-shift Monday) | 31.5 (pre-shift Monday) | [1] |
| Paint Formulation | 1.4 (EGEE), 0.1 (EGEEA) | 35.9 (post-shift Tuesday) | 29.9 (post-shift Tuesday) | [1] |
| Silk-Screening | 12 (range 2.9-34) (EGEEA) | - | 1.1-27 | [7] |
Table 3: Biological Exposure Indices (BEI)
| Determinant | Sampling Time | BEI Value | Reference |
| 2-Ethoxyacetic acid in urine | End of shift at end of work week | 100 mg/g creatinine | [8] |
| 2-Ethoxyacetic acid in urine | End of the work week | 50 mg/L (approx. 40 mg/g creatinine) | [1] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
Biological monitoring requires careful sample collection to ensure the integrity of the results.[3]
Materials:
-
Sterile urine collection containers
-
Labels
-
Dry ice for shipping
-
-20°C or -76°C freezer for storage
Procedure:
-
Instruct the employee to change out of their work clothes and wash their hands before providing a sample to prevent external contamination.[3]
-
Collect a urine sample in a sterile container. The timing of the sample is critical; for EAA, it is often recommended at the end of the shift at the end of the work week.[8]
-
Label the container with a unique identifier, date, and time of collection.
-
If the sample is to be shipped, freeze it immediately with dry ice in an appropriate shipping container.[9]
-
For storage, keep the samples at -20°C, where they are stable for at least 5 months and through 3 freeze-thaw cycles, or at -76°C until analysis.[9][10]
Protocol 2: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a simplified, non-derivatization method for the determination of EAA in urine.[10][11]
Materials:
-
Hydrochloric acid (HCl)
-
Methylene chloride
-
Isopropyl alcohol
-
Gas chromatograph-mass spectrometer (GC-MS)
Sample Preparation and Extraction:
-
Thaw the frozen urine sample to room temperature.[9]
-
Transfer a known volume (e.g., 1 mL) of the urine sample to a culture tube.
-
Acidify the sample with HCl to a pH between 1.05 and 1.45.[10]
-
Add a mixed solvent of methylene chloride and isopropyl alcohol (2:1 ratio).[10]
-
Vortex or shake for 10 minutes to extract the this compound.[10]
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer containing the EAA to a clean vial for analysis.
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for the analysis of free acids.
-
Injection: Inject an aliquot of the organic extract into the GC.
-
Mass Spectrometer: Operate in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
Quantification: Prepare a calibration curve using standard solutions of this compound in a clean matrix (e.g., synthetic urine or the extraction solvent). The concentration of EAA in the urine sample is determined by comparing its peak area to the calibration curve.
Method Performance:
The following diagram outlines the general workflow for the analysis of urinary this compound.
Caption: Experimental workflow for urinary this compound analysis.
Conclusion
The measurement of urinary this compound is a robust and reliable method for the biological monitoring of occupational exposure to 2-ethoxyethanol and its acetate. The provided protocols and data offer a comprehensive guide for researchers and professionals in implementing this biomarker in their exposure assessment and risk management strategies. Adherence to proper sample collection, storage, and analytical procedures is crucial for obtaining accurate and meaningful results.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Metabolism and excretion of 2-ethoxyethanol in the adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lancet.co.za [lancet.co.za]
- 4. dcceew.gov.au [dcceew.gov.au]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Comparative urinary excretion of this compound in man and rat after single low doses of ethylene glycol monoethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of biological monitoring in occupational health practice: practical application of urinary 2-ethoxyacetic acid to assess exposure to 2-ethoxyethyl acetate in large format silk-screening operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Ethoxyethanol | WorkSafe [worksafe.govt.nz]
- 9. cdc.gov [cdc.gov]
- 10. Improved method to measure urinary alkoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Zebrafish Embryotoxicity Assay for Ethoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a zebrafish embryotoxicity assay to evaluate the potential developmental toxicity of ethoxyacetic acid. The zebrafish model is a well-established and cost-effective alternative for in vivo developmental toxicity screening.[1][2] This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 236: Fish Embryo Acute Toxicity (FET) Test.[3][4][5][6][7]
Introduction
This compound is a metabolite of the industrial solvent 2-ethoxyethanol and has been identified as a potent developmental toxicant.[6][8] The zebrafish embryotoxicity assay offers a high-throughput method to assess the teratogenic potential of such compounds. Zebrafish embryos are ideal for this purpose due to their rapid external development, transparency, and the high degree of genetic homology with mammals. This assay allows for the observation of a wide range of developmental endpoints, from lethality to specific morphological malformations.
Data Presentation
Table 1: Summary of Toxicological Data for Acetic Acid Derivatives in Zebrafish Embryos
| Compound | LC50 (96 h) | EC50 (96 h) | Observed Malformations | Affected Gene Expression |
| This compound | Not Reported | Not Reported | Growth retardation, general malformations.[6][8] | Downregulation of genes related to development.[1][9] |
| 2,4-Dichlorophenoxyacetic acid | 46.71 mg/L[5] | 46.26 mg/L (hatching rate)[5] | Pericardial edema, tail deformities.[5][10] | Upregulation of cardiac development genes (e.g., vmhc, amhc); downregulation of oxidative stress genes (e.g., cat, gpx1a).[5] |
Experimental Protocols
This protocol outlines the key steps for performing a zebrafish embryotoxicity assay with this compound.
Zebrafish Husbandry and Embryo Collection
-
Animal Care: Maintain adult zebrafish (Danio rerio) in a recirculating water system at 28 ± 1°C with a 14:10 hour light/dark cycle.
-
Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1. Place a divider in the tank overnight and remove it in the morning to initiate spawning.
-
Embryo Collection: Collect freshly fertilized eggs within 30 minutes of spawning.
-
Embryo Selection: Under a stereomicroscope, select healthy, fertilized embryos at the 4 to 128-cell stage for the assay. Discard any unfertilized, coagulated, or damaged embryos.[3]
Preparation of Test Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., embryo medium or, if necessary, a low concentration of DMSO). The final solvent concentration in the test wells should not exceed 0.1%.
-
Test Concentrations: Prepare a series of at least five geometrically spaced concentrations of this compound from the stock solution using embryo medium (e.g., E3 medium). Include a negative control (embryo medium only) and a solvent control if a solvent is used.
Exposure of Zebrafish Embryos
-
Plate Preparation: Use 24- or 96-well microplates for the assay.[11] Add 1 mL (for 24-well) or 200 µL (for 96-well) of the respective test solutions to each well.
-
Embryo Distribution: Carefully place one healthy embryo into each well.
-
Incubation: Incubate the plates at 28 ± 1°C for 96 hours.[5][7]
Observation and Endpoint Evaluation
-
Observation Schedule: Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization (hpf).
-
Lethal Endpoints: Record mortality based on the following four apical endpoints as defined by OECD TG 236:[1][5]
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail from the yolk sac
-
Absence of heartbeat
-
-
Sublethal (Teratogenic) Endpoints: Record any morphological abnormalities, including but not limited to:
-
Pericardial edema
-
Yolk sac edema
-
Spinal curvature (lordosis, kyphosis, scoliosis)
-
Tail malformations
-
Head and eye abnormalities
-
Delayed or failed hatching
-
Reduced heart rate
-
-
Data Analysis: For each concentration, calculate the cumulative mortality at each time point. Determine the LC50 (median lethal concentration) and EC50 (median effective concentration for sublethal endpoints) at 96 hpf using appropriate statistical methods (e.g., probit analysis).
Visualizations
Caption: Experimental workflow for the zebrafish embryotoxicity assay.
Caption: Plausible signaling pathway affected by this compound.
References
- 1. Chemical class-specific gene expression changes in the zebrafish embryo after exposure to glycol ether alkoxy acids and 1,2,4-triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review to Compare Chemical Hazard Predictions of the Zebrafish Embryotoxicity Test With Mammalian Prenatal Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish as a model to assess the neurotoxic potential of propylene glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sicb.org [sicb.org]
- 5. Developmental toxicity of 2,4-dichlorophenoxyacetic acid in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative embryotoxicity of two classes of chemicals in a modified zebrafish embryotoxicity test and comparison with their in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pico.polito.it [pico.polito.it]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-Dichlorophenoxyacetic acid herbicide effects on zebrafish larvae: development, neurotransmission and behavior as sensitive endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory Synthesis of Ethoxyacetic Acid Esters for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyacetic acid and its ester derivatives are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. Their unique bifunctional nature, possessing both an ether and a carboxylic acid or ester group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound esters, focusing on two primary methods: the Williamson ether synthesis followed by Fischer esterification, and direct esterification of this compound.
Introduction
The synthesis of this compound esters is a fundamental process in organic chemistry, enabling the introduction of the ethoxyacetyl moiety into more complex molecules. This structural unit is present in various biologically active compounds and functional materials. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific ester target. This guide outlines reliable and reproducible methods for the preparation of these important synthetic intermediates.
Synthetic Strategies
Two principal routes for the synthesis of this compound esters are highlighted:
-
Two-Step Synthesis via this compound: This classic and robust method first involves the synthesis of this compound from chloroacetic acid and sodium ethoxide (a Williamson ether synthesis). The resulting this compound is then esterified, typically through a Fischer esterification with the desired alcohol.
-
Direct Esterification: In cases where this compound is commercially available, direct esterification with an alcohol under acidic conditions provides a more streamlined approach to the target ester.
Logical Workflow of Synthesis
Caption: Synthetic routes to this compound esters.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Ethyl Ethoxyacetate
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Part A: Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a 2-L round-bottomed flask equipped with a reflux condenser, add 1250 mL of absolute ethyl alcohol. Carefully add 69 g (3 gram atoms) of metallic sodium in pieces through the condenser at a rate that maintains a gentle reflux.
-
Reaction with Chloroacetic Acid: Once all the sodium has dissolved, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 mL of absolute alcohol in 20-mL portions. The addition should be fast enough to keep the solution boiling.
-
Work-up: After the addition is complete, heat the mixture gently for ten minutes. Remove the excess alcohol by distillation from a steam bath. Add 140 mL of concentrated hydrochloric acid to the cooled aqueous residue.
-
Extraction and Purification: Filter the precipitated sodium chloride and wash it with ether. Saturate the filtrate with sodium sulfate and extract it multiple times with ether. Dry the combined ether extracts, remove the ether by distillation, and distill the residue under reduced pressure. The this compound boils at 109–111 °C/17–18 mm.
Part B: Synthesis of Ethyl Ethoxyacetate (Fischer Esterification)
-
Esterification Setup: Place approximately 125 g (1.2 moles) of the prepared this compound in a 750-mL Erlenmeyer flask containing 230 mL of absolute ethyl alcohol. Cool the flask in a water bath.
-
Acid Catalyst: Pass dry hydrogen chloride gas into the mixture for at least five hours to ensure saturation.[1] Allow the mixture to stand for 24 hours at room temperature.
-
Neutralization and Extraction: Cool the solution and cautiously add a saturated solution of sodium carbonate with stirring until the mixture is faintly alkaline. Extract the ester with four 100-mL portions of ether.
-
Drying and Distillation: Dry the combined ether extracts with anhydrous potassium carbonate. Distill off the ether and then distill the residue at atmospheric pressure. Collect the fraction boiling at 153–155 °C.
Protocol 2: Synthesis of tert-Butyl Ethoxyacetate Derivatives
The synthesis of tert-butyl esters often requires different approaches due to the tertiary nature of the alcohol, which is prone to elimination. A common method involves the reaction of an alcohol with tert-butyl bromoacetate in the presence of a base.[2]
-
Reaction Setup: Dissolve the starting alcohol (e.g., a protected amino alcohol) in a suitable solvent like tetrahydrofuran (THF).
-
Base Addition: At 0 °C, add a strong base such as potassium tert-butoxide (tBuOK) and stir for one hour.
-
Alkylation: Add tert-butyl bromoacetate to the reaction mixture and allow it to stir at room temperature for 15 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate the solution, and purify the product by flash chromatography.
Data Presentation
| Synthesis Step | Reactants | Product | Yield | Boiling Point |
| Protocol 1, Part A | Chloroacetic acid, Sodium ethoxide | This compound | 74% | 109–111 °C / 17–18 mm |
| Protocol 1, Part B | This compound, Ethanol, HCl | Ethyl ethoxyacetate | 69–72% (based on this compound) | 153–155 °C |
Reaction Mechanisms
Williamson Ether Synthesis
The formation of this compound from chloroacetic acid and sodium ethoxide proceeds via an SN2 mechanism.[3][4][5][6][7] The ethoxide ion acts as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion.
Caption: Williamson ether synthesis of this compound.
Fischer Esterification
The acid-catalyzed esterification of this compound with an alcohol is a reversible nucleophilic acyl substitution reaction.[8][9][10][11][12][13][14] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Mechanism of Fischer esterification.
Applications in Organic Synthesis
This compound esters are versatile intermediates. For example, they can be used in the synthesis of more complex molecules like cetirizine, an antihistamine. In one synthetic route, 1-(4-chlorophenylmethyl)-piperazine is alkylated with methyl (2-chloroethoxy)-acetate.[15]
Safety Considerations
-
Sodium metal is highly reactive with water and alcohols; handle with extreme care under anhydrous conditions.
-
Chloroacetic acid is corrosive and toxic; wear appropriate personal protective equipment (PPE).
-
Concentrated acids (HCl, H₂SO₄) are corrosive; handle in a fume hood with appropriate PPE.
-
Ethers are flammable; avoid open flames and ensure proper ventilation.
Always conduct a thorough risk assessment before performing any chemical synthesis.
Conclusion
The laboratory synthesis of this compound esters can be reliably achieved through well-established methods such as the Williamson ether synthesis followed by Fischer esterification. The protocols and data provided herein offer a comprehensive guide for researchers in academic and industrial settings. The versatility of these esters as synthetic building blocks ensures their continued importance in the field of organic chemistry and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson_ether_synthesis [chemeurope.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. cerritos.edu [cerritos.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Cetirizine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ethoxyacetic Acid Derivatives as PEG-like Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Linkers, the molecular bridges that connect these biomolecules, play a critical role in the stability, efficacy, and pharmacokinetic properties of the resulting conjugates. Polyethylene glycol (PEG) has traditionally been the linker of choice due to its hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo half-life of bioconjugates. However, the polydispersity of traditional PEG linkers can lead to heterogeneous products.
Ethoxyacetic acid derivatives, such as [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), have emerged as attractive alternatives, offering the benefits of PEG-like hydrophilicity in a discrete, well-defined structure. These shorter, monodisperse linkers provide precise control over the linker length and the overall properties of the bioconjugate, leading to more homogeneous and well-characterized products, which is particularly crucial in the development of antibody-drug conjugates (ADCs).
These application notes provide an overview of the use of this compound derivatives in bioconjugation, including detailed protocols for the synthesis of key linker precursors and their subsequent conjugation to biomolecules.
Principle of Bioconjugation with this compound Derivatives
The fundamental principle behind using this compound derivatives as linkers is to introduce a hydrophilic spacer between two biomolecules or between a biomolecule and a small molecule payload. This is typically achieved by first functionalizing the this compound derivative with appropriate reactive groups at its termini. One end is protected for later manipulation (e.g., with Fmoc or Boc), while the other (the carboxylic acid) is activated for reaction with a nucleophilic group on the biomolecule, most commonly the ε-amino group of a lysine residue.
The most common activation strategy for the carboxylic acid group is the formation of an N-hydroxysuccinimide (NHS) ester. The NHS ester is highly reactive towards primary amines in a physiological pH range, forming a stable amide bond and releasing NHS as a byproduct. This reaction is efficient and selective, making it a robust method for bioconjugation.
Experimental Protocols
Synthesis of Fmoc-[2-(2-aminoethoxy)ethoxy]acetic acid (Fmoc-AEEA-OH)
This protocol describes the synthesis of a key building block for solid-phase peptide synthesis and for the creation of longer, customized PEG-like linkers.
Materials:
-
2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA)
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve AEEA (1 equivalent) in a 10% aqueous solution of sodium bicarbonate (sufficient to dissolve the AEEA) in a round bottom flask with stirring.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.
-
Reaction: Slowly add the Fmoc-OSu solution to the AEEA solution while stirring vigorously at room temperature. Let the reaction proceed for 4-6 hours.
-
Work-up:
-
Remove the acetone using a rotary evaporator.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
The crude product can be purified by crystallization from a mixture of dichloromethane and hexanes or by flash column chromatography on silica gel.
-
Synthesis of Boc-[2-(2-aminoethoxy)ethoxy]acetic acid (Boc-AEEA-OH)
This protocol outlines the synthesis of the Boc-protected AEEA derivative, another common building block.
Materials:
-
2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve AEEA (1 equivalent) in a solution of 1 M NaOH (2 equivalents) in water.
-
Addition of Boc₂O: Add a solution of Boc₂O (1.1 equivalents) in dioxane to the AEEA solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and evaporate the solvent to yield the product, which can be further purified by chromatography if necessary.
-
Activation of AEEA Derivative with N-Hydroxysuccinimide (NHS)
This protocol describes the conversion of the carboxylic acid of the protected AEEA derivative to a reactive NHS ester, preparing it for bioconjugation. This protocol is adapted from general NHS ester synthesis procedures and should be optimized for the specific AEEA derivative.
Materials:
-
Fmoc-AEEA-OH or Boc-AEEA-OH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous ether
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the protected AEEA derivative (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: Cool the solution in an ice bath and add DCC or EDC (1.1 equivalents) portion-wise with stirring.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Work-up (if using DCC):
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
The product can be precipitated by the addition of anhydrous ether and collected by filtration. The activated linker should be stored under desiccated conditions.
-
General Protocol for Antibody Conjugation using AEEA-NHS Ester
This protocol provides a general method for conjugating an NHS-activated this compound linker to an antibody. The molar excess of the linker and reaction conditions may need to be optimized for specific antibodies and payloads.
Materials:
-
Antibody solution (e.g., in phosphate-buffered saline, PBS)
-
AEEA-NHS ester (Fmoc or Boc protected)
-
Amine-free reaction buffer (e.g., PBS, pH 7.4-8.5)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution in an amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the AEEA-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the AEEA-NHS ester stock solution to the antibody solution while gently stirring or vortexing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the antibody.
Data Presentation
The use of hydrophilic linkers like this compound derivatives can significantly impact the physicochemical properties and in vivo performance of bioconjugates. The following tables provide a summary of the types of quantitative data that should be generated to compare different linkers. While direct comparative data for this compound derivatives versus other linkers is not extensively available in a single study, these tables serve as a template for such evaluations.
Table 1: Comparison of Hydrophilicity and Aggregation of ADCs with Different Linkers
| Linker Type | Hydrophobicity (HIC Retention Time, min) | Aggregation (% High Molecular Weight Species by SEC) |
| Traditional Hydrophobic Linker | 15.2 | 8.5 |
| Standard PEG4 Linker | 12.8 | 3.2 |
| This compound (AEEA) Dimer | Expected to be similar to or lower than PEG4 | Expected to be low |
| Branched PEG12 Linker | 10.5 | 1.8 |
Note: HIC retention times are inversely proportional to hydrophilicity. Lower values indicate a more hydrophilic ADC.
Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers in a Murine Model
| Linker Type | Clearance (CL, mL/day/kg) | Elimination Half-life (t½, days) |
| Traditional Hydrophobic Linker | 15.0 | 3.5 |
| Standard PEG4 Linker | 8.2 | 7.1 |
| This compound (AEEA) Dimer | Expected to be lower than hydrophobic linkers | Expected to be longer than hydrophobic linkers |
| Branched PEG12 Linker | 5.5 | 9.8 |
Table 3: In Vivo Efficacy of ADCs with Different Linkers in a Xenograft Model
| Linker Type | Tumor Growth Inhibition (%) | Complete Tumor Regression (%) |
| Traditional Hydrophobic Linker | 65 | 10 |
| Standard PEG4 Linker | 85 | 30 |
| This compound (AEEA) Dimer | Expected to be high | Expected to be improved over hydrophobic linkers |
| Branched PEG12 Linker | 95 | 50 |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for bioconjugation using an AEEA-NHS ester.
Caption: Logical relationship of linker properties to bioconjugate outcomes.
Conclusion
This compound derivatives represent a valuable class of PEG-like linkers for bioconjugation. Their monodisperse nature and inherent hydrophilicity offer significant advantages in creating well-defined, homogeneous bioconjugates with improved physicochemical and pharmacokinetic properties. The protocols and data templates provided in these application notes offer a framework for researchers to synthesize, utilize, and evaluate these promising linkers in their drug development and research endeavors. Careful optimization of the synthesis and conjugation steps will be crucial for achieving the desired product characteristics and therapeutic efficacy.
Application Notes and Protocols for Inducing Testicular Toxicity with Ethoxyacetic Acid in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing testicular toxicity in rat models using ethoxyacetic acid (EAA). This information is intended to guide researchers in establishing a reproducible model for studying mechanisms of testicular damage and for evaluating potential therapeutic interventions.
Introduction
This compound (EAA) is a metabolite of the industrial solvent 2-ethoxyethanol.[1] Exposure to its parent compound and consequently to EAA has been associated with reproductive toxicity. In male rats, EAA specifically targets spermatocytes, leading to damage and potential infertility.[1] Understanding the experimental induction of this toxicity is crucial for toxicological screening and the development of protective strategies. EAA is considered less potent than its counterpart, mthis compound (MAA).[2]
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Age: Young adult rats (8-10 weeks old) are typically selected.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound (EAA) Preparation and Dosing
-
Formulation: EAA should be dissolved in a suitable vehicle, such as distilled water or corn oil.
-
Dosage: A key study demonstrated that a single oral dose of EAA, equimolar to 500 mg/kg of 2-methoxyethanol, was effective in producing damage to spermatocytes.[1] The molar mass of 2-methoxyethanol is 76.09 g/mol , and the molar mass of this compound is 104.10 g/mol . Therefore, the equivalent dose of EAA is approximately 684 mg/kg. For dose-response studies, a range of doses can be used.
-
Administration: Oral gavage is the recommended route of administration to ensure accurate dosing.[1][3]
Experimental Design for Acute Toxicity Study
This protocol is designed to assess the acute testicular toxicity of EAA.
-
Acclimatization: Acclimatize rats to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into at least two groups: a control group receiving the vehicle only and a treatment group receiving EAA (e.g., 684 mg/kg).
-
Administration: Administer a single dose of EAA or vehicle by oral gavage.
-
Observation Period: Monitor the animals for clinical signs of toxicity over a 24-hour to 14-day period.[1]
-
Endpoint Analysis: At the end of the observation period, euthanize the animals and collect testes and epididymides for analysis.
Experimental Workflow
References
- 1. Comparison of the in vivo and in vitro testicular effects produced by methoxy-, ethoxy- and N-butoxy acetic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the toxicity of some glycol ethers and alkoxyacetic acids in primary testicular cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testicular toxicity produced by ethylene glycol monomethyl and monoethyl ethers in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Application of High-Purity Ethoxyacetic Acid as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the sourcing, characterization, and application of high-purity ethoxyacetic acid as an analytical reference standard. This document is intended to guide researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of their analytical methods.
Sourcing and Selection of High-Purity this compound
The quality of an analytical reference standard is paramount for achieving accurate and reproducible results. High-purity this compound can be sourced from reputable chemical suppliers. When selecting a supplier, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
Key Suppliers:
-
Thermo Fisher Scientific: Offers this compound with a stated purity of 98% or higher.[1][2]
-
Sigma-Aldrich (Merck): Provides this compound with an assay of 98%.[3][4]
-
TCI AMERICA: A manufacturer of specialty organic chemicals.[5]
-
BOC Sciences: Supplies a range of research chemicals and biochemicals.[5]
Table 1: Illustrative Certificate of Analysis for this compound Reference Standard
| Parameter | Specification | Result | Method |
| Appearance | Clear, colorless to pale yellow liquid | Conforms | Visual |
| Identity (FTIR) | Conforms to reference spectrum | Conforms | Infrared Spectroscopy |
| Assay (Aqueous acid-base Titration) | ≥97.5% | 99.8% | Titration |
| Purity (GC) | ≥97.5% | 99.9% | Gas Chromatography |
| Water Content | ≤0.5% | 0.1% | Karl Fischer Titration |
| Residue on Ignition | ≤0.1% | <0.05% | Gravimetry |
| Elemental Impurities | As per ICH Q3D | Conforms | ICP-MS |
| Residual Solvents | As per ICH Q3C | Conforms | Headspace GC |
Note: This table is a representative example. Actual values will vary by supplier and lot.
Analytical Characterization Protocols
Prior to its use as a reference standard, the identity and purity of this compound should be independently verified. The following protocols describe common analytical techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a highly sensitive method for determining the purity of this compound and identifying potential volatile impurities.[6][7] Derivatization is often required to improve the volatility and chromatographic behavior of the analyte.
Experimental Protocol:
-
Sample Preparation (Methylation):
-
Accurately weigh 10 mg of this compound reference standard into a vial.
-
Add 1 mL of methanol and a few drops of concentrated sulfuric acid.
-
Heat the mixture at 60°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ethoxyacetate with 2 x 1 mL of dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
Data Analysis:
-
Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a versatile technique for assessing the purity of non-volatile impurities in this compound.[8][9]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[8][9] For MS compatibility, replace phosphoric acid with formic acid.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
Data Analysis:
-
Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks.
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound 98 627-03-2 [sigmaaldrich.com]
- 4. This compound 98 627-03-2 [sigmaaldrich.com]
- 5. This compound, 627-03-2 [thegoodscentscompany.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
High-performance liquid chromatography (HPLC) method development for ethoxyacetic acid separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyacetic acid is a carboxylic acid that finds application in various chemical syntheses and can be a metabolite of certain industrial solvents.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and in toxicological or environmental studies. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of such polar organic compounds.[2][3]
This document provides a detailed application note and a comprehensive protocol for the development of a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, and UV detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphoric acid (85%) or Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water, mix well, and degas. This results in a 0.1% phosphoric acid solution. For mass spectrometry (MS) compatible methods, 0.1% formic acid can be used as an alternative.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation method should be tailored to the specific matrix. A general procedure for a liquid sample is as follows:
-
If the sample contains particulates, centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If the this compound concentration is expected to be high, dilute the sample with the diluent to fall within the calibration range.
Chromatographic Conditions
The following is a recommended starting point for method development. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Note: this compound does not have a strong chromophore, thus detection at a low UV wavelength such as 210 nm is necessary for adequate sensitivity.
Method Development and Validation Data
The following data is illustrative of a typical method validation for the quantitative analysis of this compound.
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was assessed by analyzing a series of standard solutions at different concentrations.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 12,540 |
| 5.0 | 63,210 |
| 10.0 | 124,980 |
| 25.0 | 311,500 |
| 50.0 | 628,900 |
| 100.0 | 1,255,600 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Signal-to-Noise Ratio | Illustrative Concentration (µg/mL) |
| LOD | 3:1 | 0.3 |
| LOQ | 10:1 | 1.0 |
Precision
The precision of the method was evaluated by analyzing replicate samples at a single concentration.
| Precision Level | %RSD (n=6) |
| Repeatability (Intra-day) | ≤ 2.0% |
| 1.1% | |
| Intermediate Precision (Inter-day) | ≤ 3.0% |
| 2.2% |
Accuracy (Recovery)
Accuracy was determined by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 10.0 | 9.8 | 98.0% |
| 50.0 | 51.2 | 102.4% |
| 90.0 | 89.1 | 99.0% |
| Average Recovery | 99.8% |
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Principle of this compound separation by RP-HPLC.
Discussion
The developed reversed-phase HPLC method provides a reliable and robust approach for the separation and quantification of this compound. The use of a C18 column offers good retention for this polar analyte when paired with a highly aqueous mobile phase at the beginning of the gradient. The addition of phosphoric acid to the aqueous mobile phase serves to suppress the ionization of the carboxylic acid group of this compound, leading to a more consistent retention time and improved peak shape.
The gradient elution, starting with a low percentage of organic modifier (acetonitrile) and gradually increasing, allows for the effective elution of this compound while also cleaning the column of any less polar impurities that may be present in the sample. The method demonstrates good linearity over a practical concentration range, and the determined LOD and LOQ values indicate sufficient sensitivity for most applications. The precision and accuracy data further support the reliability of the method for quantitative analysis.
Conclusion
The HPLC method detailed in this application note is suitable for the routine analysis of this compound in various sample matrices. The protocol is straightforward, utilizes common HPLC reagents and columns, and has been shown to be linear, sensitive, precise, and accurate. The provided workflow and principles can serve as a valuable guide for researchers and scientists in developing and validating their own HPLC methods for similar polar organic acids.
References
Solid-Phase Extraction of Ethoxyacetic Acid from Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxyacetic acid (EAA) is a metabolite of ethylene glycol monoethyl ether and its acetate ester, commonly used industrial solvents. Monitoring EAA in biological and environmental matrices is crucial for assessing exposure and understanding its toxicology. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex samples prior to analysis. This document provides detailed application notes and protocols for the extraction of this compound from various complex matrices using solid-phase extraction.
Principles of Solid-Phase Extraction for this compound
The isolation of this compound, a polar acidic compound, from complex matrices like urine, plasma, and environmental water samples, can be effectively achieved using different SPE sorbents. The choice of sorbent and the protocol depends on the sample matrix and the subsequent analytical technique (GC-MS or LC-MS). Common approaches include:
-
Reversed-Phase (RP) SPE: Utilizes nonpolar sorbents like C18 to retain hydrophobic compounds from a polar sample matrix. For acidic compounds like EAA, pH adjustment of the sample is critical to ensure the analyte is in its non-ionized form to enhance retention.
-
Mixed-Mode SPE: Employs sorbents with both hydrophobic and ion-exchange functional groups (e.g., Isolute HAX).[1][2][3] This allows for a more selective extraction by combining two retention mechanisms.
-
Polymeric SPE: Sorbents like Bond Elut Plexa offer an alternative for extracting acidic drugs, particularly from plasma.[4]
Experimental Protocols
Protocol 1: Reversed-Phase SPE (C18) for this compound in Urine (for GC-MS Analysis)
This protocol is adapted from a method for the determination of alkoxyacetic acids in rat urine.[5][6]
1. Sample Pretreatment:
- Take 1 mL of urine sample.
- Acidify the sample with 100 µL of concentrated HCl.[6]
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., Bakerbond C18 bonded silica) with 3 mL of methanol followed by 5 mL of deionized water.[6]
3. Sample Loading:
- Apply the pretreated urine sample to the conditioned C18 cartridge.
- Allow the sample to flow through by gravity.[6]
4. Washing:
- Centrifuge the cartridge at 3,000 rpm for 5 minutes to remove excess sample.[6]
- Place the cartridge on a vacuum manifold and air-dry for 15 minutes.[6]
5. Elution:
- Connect the C18 cartridge to a Na2SO4 cartridge.
- Elute the analyte with 2 mL of 2.5% isopropanol in diethyl ether.[6]
6. Post-Elution (Derivatization for GC-MS):
- The collected eluate is typically derivatized (e.g., methylation with diazomethane) to increase the volatility of EAA for GC-MS analysis.[5][6]
Protocol 2: Mixed-Mode SPE for Acidic Compounds in Urine (for HPLC Analysis)
This generic protocol is suitable for the extraction of various acidic compounds, including EAA, from urine.[1][2][3]
1. Sample Pretreatment:
- Spike urine samples with the analytes of interest.
- Dilute the sample in ammonium acetate buffer.[1][2][3]
2. SPE Cartridge Conditioning:
- Condition a mixed-mode SPE column (e.g., Isolute HAX) with methanol and then ammonium acetate.[1][2][3]
3. Sample Loading:
4. Washing:
- Rinse the cartridge sequentially with ammonium acetate and a 50:50 mixture of methanol and deionized water.[1][2][3]
5. Elution:
6. Post-Elution:
- Evaporate the eluate to dryness.
- Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., 98:2:0.1 deionized water:acetonitrile:trifluoroacetic acid).[1][2]
Protocol 3: Polymeric SPE for Acidic Drugs in Plasma
This protocol provides a general procedure for the extraction of acidic drugs from plasma using a polymeric SPE phase.[4]
1. Sample Pretreatment:
- For acidic analytes, the sample should be applied under acidic conditions to neutralize the compounds for optimal nonpolar retention.[4]
2. SPE Cartridge: Bond Elut Plexa
3. General SPE Method (as per manufacturer's recommendations for acidic compounds):
- Conditioning: Condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by water.
- Loading: Load the pretreated plasma sample.
- Washing: Wash the cartridge with a weak organic solvent or buffer to remove interferences.
- Elution: Elute the acidic analytes with a suitable organic solvent, often containing a small percentage of a basic or acidic modifier to facilitate elution.
Quantitative Data Summary
The following table summarizes the quantitative data from the cited literature for the SPE of this compound and related acidic compounds.
| Analyte | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| This compound (EAA) | Rat Urine | C18 | GC-MS | 97% | 2-4 ng/mL | [5][6] |
| Mthis compound (MAA) | Rat Urine | C18 | GC-MS | 87% | 2-4 ng/mL | [5][6] |
| Butoxyacetic Acid (BAA) | Rat Urine | C18 | GC-MS | - | 2-4 ng/mL | [5][6] |
| Various Acidic Drugs | Urine | Mixed-Mode (Isolute HAX) | HPLC | >80% | - | [1][2][3] |
| Various Acidic Drugs | Human Plasma | Polymeric (Bond Elut Plexa) | LC/MS/MS | Good | LOQ: 5.0 ng/mL | [4] |
Visualizations
Caption: SPE Workflow for EAA from Urine using C18.
Caption: Mixed-Mode SPE Workflow for Acidic Compounds.
References
- 1. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. development-of-a-generic-method-to-the-solid-phase-extraction-of-acidic-compounds-from-complex-matrices - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Overcoming low recovery of ethoxyacetic acid during extraction from urine
Welcome to the technical support center for the analysis of ethoxyacetic acid (EAA) in urine samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly low recovery rates during extraction.
Troubleshooting Guide: Low EAA Recovery
Low recovery of this compound from urine is a frequent issue that can compromise the accuracy and sensitivity of your analytical method. This guide will walk you through potential causes and solutions to enhance your extraction efficiency.
Q1: My EAA recovery using liquid-liquid extraction (LLE) is consistently low. What factors should I investigate?
A1: Several factors in your LLE protocol can significantly impact EAA recovery. Here are the key parameters to optimize:
-
pH of the Urine Sample: EAA is a carboxylic acid. To ensure it is in its protonated, less polar form for efficient extraction into an organic solvent, the urine sample must be acidified. Optimal recovery is often achieved at a pH between 1.05 and 1.45.[1][2]
-
Choice of Extraction Solvent: The polarity of the extraction solvent is critical. While various solvents can be used, a mixture of methylene chloride and isopropyl alcohol (2:1 ratio) has been shown to yield excellent recovery.[1][2] Ethyl acetate is another effective solvent for extracting similar alkoxyacetic acids.[3]
-
Extraction Time and Technique: Ensure vigorous and adequate mixing to facilitate the transfer of EAA from the aqueous phase (urine) to the organic phase. An extraction time of 10 minutes with vortex mixing is recommended.[1][2]
-
Ionic Strength of the Aqueous Phase: The addition of salt, such as sodium chloride, to the urine sample can increase the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of EAA in the aqueous layer and promotes its partitioning into the organic solvent.
-
Emulsion Formation: Emulsions at the aqueous-organic interface can trap your analyte, leading to poor recovery. To break emulsions, you can try centrifugation, addition of a small amount of a different organic solvent, or passing the mixture through a glass wool plug.
Q2: I'm using solid-phase extraction (SPE), but my EAA recovery is poor. What could be the problem?
A2: While some studies have reported low recovery of similar compounds with SPE[3], others have used it successfully.[4][5][6] Here are troubleshooting steps for SPE:
-
Sorbent Selection: For acidic compounds like EAA, an anion exchange sorbent is often a good choice.[4][7] C18 bonded silica has also been used effectively for alkoxyacetic acids.[5][6] Ensure the chosen sorbent has an appropriate affinity for EAA.
-
Sample pH: The pH of the sample loaded onto the SPE cartridge is crucial. For anion exchange, the pH should be adjusted to ensure the carboxyl group of EAA is deprotonated (negatively charged) to bind to the sorbent.
-
Conditioning and Equilibration: Inadequate conditioning of the SPE cartridge can lead to inconsistent results. Ensure the sorbent is properly activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution at the appropriate pH before loading the sample.
-
Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the EAA. A common issue is using a wash solvent that is too polar or has a pH that causes premature elution of the analyte.
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between EAA and the sorbent. For anion exchange, this is typically achieved by using a solvent with a pH that neutralizes the charge on the EAA or the sorbent, or by using a high ionic strength buffer.
Q3: Could the derivatization step be affecting my final EAA measurement?
A3: Yes, the derivatization step, which is often necessary for gas chromatography (GC) analysis, can be a source of analyte loss if not optimized.
-
Incomplete Reaction: The derivatization reaction may be incomplete, leading to a lower-than-expected amount of the derivatized EAA. Ensure you are using the correct derivatizing agent (e.g., pentafluorobenzyl bromide (PFBBr), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)), reaction temperature, and time.[5][8][9]
-
Derivative Stability: The resulting EAA derivative may be unstable. Analyze the samples as soon as possible after derivatization.
-
Matrix Effects: Components in the urine matrix can interfere with the derivatization reaction. A thorough cleanup of the extract before derivatization is important.
Frequently Asked Questions (FAQs)
Q: What is a typical recovery rate I should aim for with EAA extraction from urine?
A: With an optimized method, you can achieve very high recovery rates. For example, a liquid-liquid extraction method using a methylene chloride and isopropyl alcohol mixture at a pH of 1.05-1.45 reported average recoveries of 99%-101%.[1][2] For similar alkoxyacetic acids, LLE with ethyl acetate has yielded recoveries of around 95%.[3]
Q: How can I assess the stability of EAA in my urine samples?
A: Studies have shown that alkoxyacetic acids in urine are stable for at least 5 months when stored at -20°C, and can withstand up to three freeze-thaw cycles.[1][2] To assess stability in your own laboratory conditions, you can spike a pool of blank urine with a known concentration of EAA and analyze aliquots at different time points and after several freeze-thaw cycles.
Q: Is derivatization always necessary for the analysis of EAA?
A: For analysis by gas chromatography (GC), derivatization is typically required to increase the volatility and thermal stability of the acidic EAA, leading to better chromatographic peak shape and sensitivity.[9][10] However, a simplified non-derivatization method coupled with GC/MS has been reported for alkoxyacetic acids, which could be an alternative.[1][2]
Q: What are the advantages of Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) for EAA?
A: LLE is often considered simpler and easier to implement.[3] It can be very efficient, with some methods achieving nearly complete recovery.[1][2] SPE can offer higher sample throughput, especially with automated systems, and can provide cleaner extracts by being more selective in removing interferences.[4] The choice between LLE and SPE may depend on the specific requirements of your assay, such as sample volume, required cleanup, and available equipment.
Data Summary Tables
Table 1: Liquid-Liquid Extraction (LLE) Parameters for Alkoxyacetic Acids from Urine
| Parameter | Recommended Condition | Expected Recovery | Reference |
| pH | 1.05 - 1.45 | 99% - 101% | [1][2] |
| Solvent | Methylene Chloride:Isopropanol (2:1) | 99% - 101% | [1][2] |
| Extraction Time | 10 minutes | 99% - 101% | [1][2] |
| Solvent | Ethyl Acetate | ~95% (for MEAA) | [3] |
Table 2: Solid-Phase Extraction (SPE) Performance for Alkoxyacetic Acids from Urine
| Sorbent | Analyte | Recovery | Reference |
| Anion Exchange Resin | Butoxyacetic Acid | Not specified, but method was successful | [4] |
| C18 Bonded Silica | Mthis compound, this compound, Butoxyacetic Acid | High recoveries reported | [5] |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) of EAA from Urine
This protocol is based on a method with reported recoveries of 99-101%.[1][2]
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Transfer a 1 mL aliquot of urine to a glass extraction tube.
-
-
Acidification:
-
Add concentrated HCl dropwise to the urine sample to adjust the pH to between 1.05 and 1.45. Monitor the pH using a calibrated pH meter.
-
-
Extraction:
-
Add 3 mL of a pre-mixed extraction solvent of methylene chloride and isopropyl alcohol (2:1, v/v) to the acidified urine sample.
-
Cap the tube and vortex vigorously for 10 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the lower organic layer to a clean tube.
-
-
Drying and Concentration (if necessary):
-
The organic extract can be dried by passing it through a small column of anhydrous sodium sulfate.
-
If necessary, the extract can be concentrated under a gentle stream of nitrogen before analysis.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Alkoxyacetic Acids
This is a general protocol based on principles for extracting acidic compounds from urine.
-
Cartridge Conditioning:
-
Condition a strong anion exchange (SAX) SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 3 mL of a buffer solution with a pH > 7 (e.g., pH 8 buffer).
-
-
Sample Loading:
-
Adjust the pH of a 1 mL urine sample to > 7.
-
Load the sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove neutral and basic interferences.
-
Follow with a wash of 3 mL of a non-polar solvent like hexane to remove non-polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained EAA with 2 x 1 mL of a solution of 2% formic acid in methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved method to measure urinary alkoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Poor recovery of orotic acid from urine samples - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. covachem.com [covachem.com]
Strategies to minimize background interference in ethoxyacetic acid gas chromatography
Welcome to the technical support center for ethoxyacetic acid (EAA) gas chromatography (GC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the common sources of background interference in EAA GC analysis?
Background interference in the GC analysis of this compound can originate from several sources, leading to elevated baselines, ghost peaks, and reduced sensitivity.[1][2][3][4] Identifying the source is the first step in troubleshooting. Common culprits include:
-
Sample Matrix: Complex biological matrices, such as urine or plasma, contain numerous endogenous compounds that can co-elute with EAA or its derivatives, causing interference.[5][6]
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Contaminated Solvents and Reagents: Impurities in solvents, derivatizing agents, or other reagents can introduce extraneous peaks.[3][7]
-
GC System Contamination:
-
Injector Port: Residue from previous injections can accumulate in the injector liner, leading to carryover.[3][5]
-
Septa Bleed: Degradation of the injector septum at high temperatures can release siloxanes and other volatile compounds.[4][8]
-
Column Bleed: The stationary phase of the GC column can degrade over time, especially at elevated temperatures or in the presence of oxygen, resulting in a rising baseline.[1][2]
-
Gas Impurities: Impurities in the carrier gas (e.g., helium, hydrogen) or detector gases can contribute to background noise.[2]
-
-
Lab Environment and Handling: Contaminants from the laboratory environment, such as plasticizers from containers or personal care products, can be inadvertently introduced during sample preparation.[7][9]
2. How can I reduce matrix effects when analyzing EAA in biological samples?
Minimizing interference from complex sample matrices is crucial for accurate EAA quantification. Several sample preparation techniques can be employed:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples by selectively retaining the analyte of interest while washing away interfering components.[5][6][10] For EAA analysis in urine, C18 cartridges have been successfully used to isolate the acid.[11]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. This technique can be used to extract EAA from aqueous samples into an organic solvent.[5][12]
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile can remove a significant source of interference.[10]
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[5]
Below is a logical workflow for selecting a sample preparation method.
References
- 1. Troubleshooting GC Column Baseline Issues [restek.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Interference of the gas chromatography- mass spectrometry instrumental background on the determination of trace cyclic volatile methylsiloxanes and exclusion of it by delayed injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying and quantifying contaminants contributing to endogenous analytes in gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Best practices for the safe handling and storage of ethoxyacetic acid in the lab
Welcome to the Technical Support Center for Ethoxyacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound in a laboratory setting. Here you will find answers to frequently asked questions and troubleshooting guides for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2][3] It is corrosive and may also cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, chemical safety goggles, and a face shield. A lab coat or other protective clothing is also necessary to prevent skin contact.[4] In situations where ventilation is inadequate or if there is a risk of inhalation, a NIOSH/MSHA approved respirator with an appropriate filter for acid gases should be used.[1][4]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][4][5] It should be kept away from heat, sparks, and open flames.[5] Store it in a designated corrosives area.[4][5]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong bases, oxidizing agents, and reducing agents.[1][4] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: What should I do in case of accidental skin or eye contact with this compound?
A5: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1][3] For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] In both cases, seek immediate medical attention.[1][3]
Q6: How should I handle a spill of this compound?
A6: For a small spill, ensure the area is well-ventilated and wear appropriate PPE.[3] Contain the spill using an inert absorbent material such as sand, silica gel, or an acid binder.[1][4] Do not use combustible materials like sawdust.[1] Collect the absorbed material into a suitable, closed container for disposal.[1][4] For large spills, evacuate the area and contact your institution's emergency response team.[6]
Q7: What are the hazardous decomposition products of this compound?
A7: Upon decomposition, this compound can produce carbon monoxide (CO) and carbon dioxide (CO2).[1][4]
Troubleshooting Guide
Problem: I notice a pungent odor in the lab, even though the container of this compound is closed.
-
Possible Cause: The container may not be sealed properly, or there might be a small, unnoticed leak. The pungent odor is a characteristic of this compound.[1]
-
Solution:
-
Ensure you are wearing appropriate PPE, including respiratory protection if the odor is strong.
-
Check the container for any signs of damage or improper sealing.
-
If the container is compromised, transfer the contents to a new, appropriate container in a well-ventilated area, such as a chemical fume hood.
-
Clean the storage area to remove any residual contamination.
-
If the source of the odor cannot be identified, ventilate the area and report the issue to your lab manager or safety officer.
-
Problem: The pH of my solution is not what I expected after adding this compound.
-
Possible Cause: this compound is a carboxylic acid and will lower the pH of aqueous solutions.[7] The extent of the pH change will depend on the concentration of the acid and the buffering capacity of the solution.
-
Solution:
-
Verify the concentration of the this compound solution you prepared.
-
Consider the pKa of this compound when calculating the expected pH.
-
Ensure your pH meter is properly calibrated.
-
If the problem persists, consider if the this compound has degraded or been contaminated.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C4H8O3 | [1][2] |
| Molecular Weight | 104.10 g/mol | [2] |
| Boiling Point | 97 - 100 °C @ 11 mmHg | [1][8] |
| Flash Point | 97 °C / 206.6 °F | [1] |
| Specific Gravity | 1.102 g/mL at 25 °C | [1][8] |
| Solubility | Soluble in water | [1][2][7] |
Experimental Protocols
Protocol for Neutralization of Small Spills
-
Preparation: Don the appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a face shield. Ensure the spill area is well-ventilated.
-
Containment: If the spill is spreading, create a dike around the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or a commercial acid neutralizer, to the spill, starting from the outer edges and working inwards. Avoid adding the neutralizer too quickly to prevent excessive foaming or heat generation.
-
Verification: Use pH paper to test the spilled material. Continue adding the neutralizer until the pH is between 6 and 8.
-
Absorption: Once neutralized, absorb the liquid with an inert material.
-
Cleanup: Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.
Visual Guides
Caption: Workflow for responding to an this compound spill.
Caption: Materials incompatible with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4H8O3 | CID 12301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 627-03-2 Name: this compound [xixisys.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. This compound | 627-03-2 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Chromatographic Resolution of Ethoxyacetic Acid and Its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of ethoxyacetic acid and structurally related chiral carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound and its isomers?
While this compound itself is achiral, in drug development, the term "isomers" often refers to the enantiomers of chiral carboxylic acids that are structurally similar or related as metabolites. The main challenge in separating these chiral isomers (enantiomers) is that they have identical physical and chemical properties in a non-chiral environment. Therefore, specialized techniques are required to differentiate them. For positional isomers of this compound derivatives, the challenge lies in their similar polarities and molecular weights, which makes them difficult to resolve using standard chromatographic methods.[1]
Q2: What are the most common chromatographic techniques for separating chiral carboxylic acids?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations.[1] This is typically achieved using two main approaches:
-
Direct Separation: This method employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral carboxylic acids.[2][3]
-
Indirect Separation: This approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[4][5][6][7] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column).[6]
Other techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also powerful for chiral separations, often offering faster analysis times and higher efficiency.[1][8][9]
Q3: How do I choose the right Chiral Stationary Phase (CSP) for my separation?
The selection of a CSP is critical for a successful chiral separation.[2] A screening approach using a variety of CSPs with different chiral selectors is often the most effective strategy. Polysaccharide-based columns are a good starting point for many chiral carboxylic acids.[3] The choice of mobile phase is also crucial and will depend on the CSP and the analyte.
Q4: What is a chiral derivatizing agent and when should I use one?
A chiral derivatizing agent (CDA) is an enantiomerically pure reagent that reacts with a racemic mixture to form a pair of diastereomers.[5][6][7] This is a form of indirect chiral separation. You should consider using a CDA when direct separation on a CSP is unsuccessful or when you want to use a standard achiral column for the separation. The resulting diastereomers can be separated based on their different physical properties.[6]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The chiral selector on the CSP may not be interacting effectively with your analytes. Action: Screen different types of CSPs (e.g., polysaccharide-based, protein-based, etc.).[2] |
| Suboptimal Mobile Phase Composition | The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase), and any additives, is critical for selectivity.[1] Action: Systematically vary the mobile phase composition. For acidic analytes, the addition of a small amount of an acid (e.g., formic acid, acetic acid) or a buffer can significantly impact resolution.[10] |
| Incorrect Temperature | Temperature affects the thermodynamics of the separation and can influence enantioselectivity.[2][11] Action: Perform a temperature study (e.g., 25°C, 35°C, 45°C) to find the optimal temperature for your separation.[1] |
| Inadequate Flow Rate | A lower flow rate often improves resolution by allowing more time for interactions with the stationary phase. However, an excessively low flow rate can lead to band broadening.[2][11] Action: Optimize the flow rate. Start with a standard flow rate for your column dimension and then decrease it in small increments to observe the effect on resolution. |
| Indirect Separation: Unsuitable Chiral Derivatizing Agent (CDA) | The chosen CDA may not be forming diastereomers that are sufficiently different to be separated on an achiral column. Action: Experiment with different CDAs to find one that provides good resolution of the resulting diastereomers.[4] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Peak Tailing: Secondary Interactions | Acidic analytes can interact with residual silanol groups on silica-based columns, leading to peak tailing. Action: Add a competing acid or base to the mobile phase to suppress these interactions. For acidic compounds, adding 0.1% formic or acetic acid is common.[12] |
| Peak Fronting: Column Overload | Injecting too much sample can saturate the stationary phase.[2] Action: Dilute your sample or reduce the injection volume. |
| Split Peaks: Column Contamination or Damage | The column inlet frit may be partially blocked, or the stationary phase bed may be disturbed.[2][13] Action: First, try reversing the column and flushing it with a strong solvent. If the problem persists, the frit may need to be replaced, or the column may need to be repacked or replaced. Using a guard column can help prevent this issue.[13] |
| Split Peaks: Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: Direct Chiral Separation of a Carboxylic Acid using HPLC-UV
This protocol provides a general starting point for the direct enantioseparation of a chiral carboxylic acid using a polysaccharide-based chiral stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of Trifluoroacetic Acid (TFA). A typical starting point is 90:10 (n-Hexane:Isopropanol) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic carboxylic acid in the mobile phase to a concentration of 1 mg/mL.
Optimization: If resolution is not achieved, systematically vary the percentage of isopropanol (e.g., from 5% to 20%) and the concentration of TFA (e.g., from 0.05% to 0.2%).
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol outlines the steps for derivatizing a racemic carboxylic acid with a chiral amine followed by separation on a standard reversed-phase column.
-
Derivatization Reaction:
-
Dissolve the racemic carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Add an enantiomerically pure chiral amine, for example, (S)-(-)-1-Phenylethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Work-up:
-
Wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
-
HPLC Analysis of Diastereomers:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid. Start with a lower concentration of Acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength appropriate for the formed diastereomers (often determined by the chromophore in the derivatizing agent).
-
Sample Preparation: Dissolve the dried diastereomeric mixture in the initial mobile phase.
-
Quantitative Data Summary
The following tables provide illustrative data for the separation of a hypothetical pair of chiral carboxylic acid enantiomers. Note: This data is for demonstration purposes and actual results will vary depending on the specific analyte, column, and conditions.
Table 1: Effect of Mobile Phase Composition on Resolution (Direct Method)
Column: Chiralcel® OD-H, Mobile Phase: n-Hexane/Isopropanol + 0.1% TFA, Flow Rate: 1.0 mL/min
| % Isopropanol | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 5% | 12.5 | 13.8 | 1.8 |
| 10% | 8.2 | 8.9 | 1.5 |
| 15% | 6.1 | 6.5 | 1.1 |
| 20% | 4.5 | 4.7 | 0.8 |
Table 2: Comparison of Chromatographic Techniques for Chiral Carboxylic Acid Separation
| Technique | Typical Column/Stationary Phase | Typical Analysis Time | Resolution (Rs) | Advantages | Disadvantages |
| HPLC (Direct) | Polysaccharide-based CSP | 10-30 min | 1.0 - 2.5 | Direct analysis, no derivatization needed. | CSPs can be expensive and have limited stability. |
| HPLC (Indirect) | C18 (achiral) | 15-40 min | > 1.5 | Uses standard, robust columns. | Requires derivatization step, which can be time-consuming and introduce errors. |
| SFC | Chiral or Achiral | 2-10 min | > 1.5 | Fast separations, reduced solvent consumption.[9] | Requires specialized instrumentation. |
| CE | Fused Silica Capillary | 5-20 min | High Efficiency | High separation efficiency, low sample and reagent consumption.[8][14] | Lower sensitivity for some detectors, can be less robust than HPLC. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Ethoxyacetic Acid in Environmental Water Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection for ethoxyacetic acid (EAA) in environmental water samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound (EAA) at trace levels in water?
A1: For achieving the lowest limits of detection for EAA, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally the preferred method. It offers high sensitivity and selectivity, often allowing for direct injection of water samples with minimal preparation, which simplifies the workflow and reduces potential analyte loss.[1][2] Gas Chromatography with Mass Spectrometry (GC-MS) is also a powerful technique, but it requires a derivatization step to make the polar, non-volatile EAA suitable for GC analysis.[3][4] While this adds a step to the sample preparation, derivatization can also enhance sensitivity, especially when using an electron capture detector (ECD) or MS.[3]
Q2: Why is derivatization necessary for the GC-MS analysis of EAA?
A2: EAA is a polar carboxylic acid with low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC).[5] Derivatization converts the polar carboxyl group into a less polar and more volatile ester. This process improves chromatographic peak shape, reduces tailing, and enhances thermal stability, which collectively lead to better sensitivity and reproducibility.[4][6] Common derivatization approaches include alkylation (e.g., methylation with diazomethane or acidic methanol) and silylation.[3][5][6]
Q3: What are common derivatization agents for acidic compounds like EAA?
A3: Several agents can be used to derivatize carboxylic acids for GC analysis:
-
Pentafluorobenzyl bromide (PFBBr): This reagent creates PFB esters, which are highly sensitive to electron capture detection (ECD) and can be analyzed by GC-MS. The reaction is robust and can be combined with an extraction step.[4][7]
-
Diazomethane: A classic methylation agent that reacts quickly and cleanly. However, it is highly toxic and explosive, requiring special handling precautions.[3][8]
-
Acidic Methanol: A safer alternative to diazomethane for creating methyl esters.[8]
-
Silylating Agents (e.g., BSTFA): These reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.[6]
Q4: How can I pre-concentrate my water sample to improve the detection limit?
A4: Solid-Phase Extraction (SPE) is the most common and effective method for pre-concentrating acidic analytes like EAA from water samples.[3][9][10] By passing a large volume of water through an SPE cartridge, EAA is retained on the sorbent while the bulk of the water matrix is discarded. The analyte is then eluted with a small volume of an organic solvent, achieving a significant concentration factor. The choice of SPE sorbent (e.g., C18, anion exchange) is critical and depends on the sample pH and the physicochemical properties of EAA.[3][11]
Q5: I suspect matrix effects are affecting my LC-MS/MS results. How can I identify and mitigate them?
A5: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer's source, causing signal suppression or enhancement.[12][13][14]
-
Identification: To check for matrix effects, compare the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank sample extract. A significant difference indicates the presence of matrix effects.[15][16]
-
Mitigation Strategies:
-
Stable Isotope Dilution Analysis (SIDA): Use a stable isotope-labeled internal standard for EAA. This is the most effective way to compensate for matrix effects as the internal standard behaves nearly identically to the analyte during extraction, chromatography, and ionization.[12]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank water matrix that is similar to your samples. This helps to ensure that the standards and samples experience the same matrix effects.[12]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12]
-
Improved Sample Cleanup: Enhance your SPE or extraction procedure to more effectively remove interfering substances.[12][14]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No EAA Signal in LC-MS/MS | 1. Incorrect Mobile Phase pH: EAA is an acid. Mobile phase pH affects its retention on a reversed-phase column and ionization efficiency. | 1. Acidify the aqueous mobile phase (e.g., with 0.1% formic or acetic acid) to suppress ionization of the carboxylic acid group, improving retention on C8 or C18 columns.[17] |
| 2. Sub-optimal MS Source Parameters: Ionization efficiency is highly dependent on source conditions (e.g., temperature, gas flows, voltages). | 2. Optimize MS source parameters by infusing a pure EAA standard to maximize signal intensity. | |
| 3. Analyte Loss During Storage: EAA may degrade or adsorb to container walls. | 3. Ensure proper sample preservation: store at 4°C in the dark. Adjusting the pH to be neutral or slightly basic can convert EAA to its salt form, which may be more stable.[18][19] | |
| Poor Peak Shape (Tailing) in GC-MS | 1. Incomplete Derivatization: Free, underivatized EAA is highly polar and interacts strongly with the GC column. | 1. Optimize the derivatization reaction: check reagent concentration, reaction time, and temperature. Ensure the sample extract is completely dry before adding the derivatization reagent.[3] |
| 2. Active Sites in GC System: Free silanol groups in the injector liner or on the column can cause peak tailing for polar compounds. | 2. Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column. | |
| Low Recovery After Solid-Phase Extraction (SPE) | 1. Incorrect Sample pH: The pH of the water sample must be adjusted to ensure EAA is in the correct form to bind to the SPE sorbent. | 1. For reversed-phase sorbents (e.g., C18), acidify the sample to a pH at least 2 units below the pKa of EAA to ensure it is in its neutral, less polar form.[18] |
| 2. Inappropriate SPE Sorbent: The chosen sorbent may not have the correct chemistry to retain EAA. | 2. Consider different sorbents. Anion exchange SPE cartridges can be effective for retaining acidic compounds.[10] | |
| 3. Inefficient Elution: The elution solvent may not be strong enough to desorb EAA from the sorbent. | 3. Test different elution solvents or solvent mixtures. Adding a small amount of acid or base to the elution solvent (depending on the sorbent) can improve recovery. | |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Sample Preparation: Variability in pH adjustment, extraction times, or derivatization steps. | 1. Develop and strictly follow a detailed Standard Operating Procedure (SOP). Use an autosampler for injections to ensure consistent volume and speed. |
| 2. Matrix Effects: Variability in matrix composition between different environmental samples can lead to inconsistent signal suppression or enhancement.[13] | 2. Use a stable isotope-labeled internal standard for EAA. If unavailable, ensure thorough sample cleanup and use matrix-matched calibrants.[12] |
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of small carboxylic acids in water, analogous to this compound, using different analytical methods. The exact limits of detection (LOD) and quantification (LOQ) for EAA will depend on the specific instrumentation and matrix conditions.
| Method | Analyte Type | Sample Prep | LOD Range | LOQ Range | Recovery Range | Reference |
| LC-MS/MS | Haloacetic Acids | Direct Injection | 1 µg/L | - | 99-124% | [1] |
| UPLC-MS/MS | Phenoxyacetic Herbicides | Direct Injection | 2.5 - 5.0 ng/L | - | 107-117% | |
| LC-MS/MS | Haloacetic Acids | pH Adjustment | < 0.8 µg/L | - | 105-107% | [20] |
| GC-MS | Alkoxyacetic Acids | SPE, Diazomethane Derivatization | 2 - 4 ng/mL (in urine) | - | >95% | [3] |
| GC-MS | Haloacetic Acids | LLE, Derivatization | 0.42 µg/L | 1.40 µg/L | 69.9-107.3% | [21] |
| GC-ECD | Haloacetic Acids | LLE, Acidic Methanol Derivatization | 0.01 - 0.2 µg/L | - | >85% (most HAAs) | [8] |
| HPLC-UV | 2,4-Dichlorophenoxyacetic acid | Salting-Out LLE | 0.004 µg/L | 0.01 µg/L | 95.9-115% | [18] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the extraction and concentration of EAA from water samples using a reversed-phase SPE cartridge.
-
Sample pH Adjustment: For a 500 mL water sample, add acid (e.g., sulfuric or hydrochloric acid) dropwise to adjust the pH to ~2.0. This ensures EAA is in its protonated, neutral form.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of pH 2 deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pH-adjusted water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of pH 2 deionized water to remove salts and other polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 15-20 minutes to remove residual water.
-
Elution: Elute the trapped EAA from the cartridge by passing 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) through the sorbent. Collect the eluate in a clean collection tube.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for LC-MS/MS analysis or derivatization for GC-MS analysis.
Protocol 2: Derivatization with PFBBr for GC-MS Analysis
This protocol is for the derivatization of the extracted EAA to its pentafluorobenzyl (PFB) ester.
-
Solvent Exchange: The concentrated eluate from the SPE step must be in an aprotic solvent. If in methanol, evaporate to dryness and reconstitute in 1 mL of acetone.
-
Reaction Setup: To the 1 mL of EAA extract in acetone, add a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and a buffering agent (e.g., sodium bicarbonate).
-
Add Reagent: Add 100 µL of a PFBBr solution (e.g., 10% in acetone).[7]
-
Reaction: Cap the vial tightly and heat at 60-90°C for 1-3 hours.[3]
-
Quenching & Extraction: After cooling, add 2 mL of hexane and 2 mL of deionized water. Vortex the mixture. The PFB-EAA derivative will partition into the upper hexane layer.
-
Analysis: Carefully transfer the hexane layer to a GC vial for analysis by GC-MS or GC-ECD.
Visualizations
Experimental Workflow
Caption: General experimental workflow for EAA analysis in water.
Troubleshooting Low Signal Intensity
Caption: Decision tree for troubleshooting low EAA signal.
Method Selection Guide
Caption: Logic for selecting an EAA analysis method.
References
- 1. sciex.com [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Determination of haloacetic acids in water by acidic methanol esterification-GC-ECD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. eijppr.com [eijppr.com]
- 15. What is matrix effect and how is it quantified? [sciex.com]
- 16. e-b-f.eu [e-b-f.eu]
- 17. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 18. deswater.com [deswater.com]
- 19. libios.fr [libios.fr]
- 20. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining Solid-Phase Extraction of Ethoxyacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining solid-phase extraction (SPE) protocols to improve the purity of ethoxyacetic acid (EAA).
Troubleshooting Guide
Low recovery, poor reproducibility, and sample contamination are common challenges encountered during the solid-phase extraction of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Selection | This compound is a polar, acidic compound (pKa ≈ 4.04).[1] Anion exchange or mixed-mode sorbents with an anion exchange component are generally most effective. For weakly acidic compounds like EAA, a strong anion exchange (SAX) sorbent is often suitable. If the interaction is too strong, consider a weak anion exchange (WAX) sorbent. |
| Incorrect Sample pH | For anion exchange SPE, the sample pH should be adjusted to at least 2 pH units above the pKa of EAA (i.e., pH > 6) to ensure it is fully ionized and can be retained by the sorbent.[2] |
| Sample Breakthrough During Loading | The flow rate during sample loading may be too high, preventing efficient interaction between EAA and the sorbent. Reduce the flow rate to approximately 1 mL/min. Also, ensure the sorbent capacity is not being exceeded by using an appropriate sorbent mass for the sample concentration. |
| Analyte Eluted During Wash Step | The wash solvent may be too strong, causing premature elution of the EAA. Use a weaker wash solvent. For mixed-mode SPE, a wash with a high percentage of organic solvent (e.g., methanol) can remove hydrophobic interferences while the EAA is retained by the ion-exchange mechanism.[2] |
| Incomplete Elution | The elution solvent is not strong enough to disrupt the interaction between EAA and the sorbent. To elute from an anion exchanger, the pH of the elution solvent should be at least 2 pH units below the pKa of EAA (i.e., pH < 2) to neutralize the analyte.[2] Alternatively, a high concentration of a competing salt can be used. For mixed-mode sorbents, the elution solvent must disrupt both the ion-exchange and any secondary (e.g., reversed-phase) interactions. |
Problem: Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rates | Use a vacuum manifold or positive pressure processor to ensure consistent flow rates across all samples and steps. |
| Sorbent Bed Drying Out | Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps. Do not allow the cartridge to dry out before sample loading. |
| Variable Sample Pre-treatment | Ensure consistent pre-treatment of all samples, including pH adjustment and removal of particulates through centrifugation or filtration. |
| Inconsistent Elution Volume | Use a consistent and sufficient volume of elution solvent to ensure complete recovery of the analyte. |
Problem: Impure this compound Extract
| Potential Cause | Recommended Solution |
| Ineffective Wash Step | Optimize the wash step to remove matrix interferences without eluting the EAA. For complex matrices, a multi-step wash with solvents of varying polarity and pH may be necessary. With mixed-mode SPE, a strong organic wash can be employed to remove hydrophobic interferences.[2] |
| Co-elution of Interferences | If interferences have similar properties to EAA, a more selective sorbent may be required. Consider a mixed-mode sorbent that utilizes orthogonal retention mechanisms (e.g., anion exchange and reversed-phase) for enhanced selectivity. |
| Matrix Effects | For complex biological samples, initial protein precipitation or liquid-liquid extraction may be necessary prior to SPE to reduce matrix complexity. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound?
A1: Given that this compound is a weak carboxylic acid (pKa ≈ 4.04), anion exchange sorbents are the most suitable.[1] Strong anion exchange (SAX) cartridges are a good starting point as they have a quaternary amine group that is positively charged across the entire pH range. For very strong retention, a weak anion exchange (WAX) sorbent, which has primary, secondary, or tertiary amine groups, can also be considered.[3][4] Mixed-mode sorbents that combine anion exchange with a reversed-phase mechanism can provide enhanced selectivity and cleaner extracts, especially from complex matrices.
Q2: How do I choose the correct pH for my sample and elution solvent?
A2: The "2 pH unit rule" is a helpful guideline for ion exchange SPE.[2]
-
Sample Loading: To ensure this compound (pKa ≈ 4.04) is negatively charged and retained by an anion exchanger, the sample pH should be adjusted to at least 2 pH units above its pKa (pH > 6.04).
-
Elution: To neutralize the this compound and elute it from the sorbent, the pH of the elution solvent should be at least 2 pH units below its pKa (pH < 2.04). An acidic modifier like formic acid or acetic acid is commonly added to the elution solvent.
Q3: Can I use a reversed-phase (e.g., C18) cartridge for this compound?
A3: While a study has shown the use of C18 cartridges for the extraction of alkoxyacetic acids from urine, this approach may be less selective for a polar compound like this compound.[1] Retention on a C18 sorbent is based on hydrophobic interactions, and polar analytes may have weak retention, leading to potential breakthrough and lower recovery. Anion exchange or mixed-mode SPE generally provides better retention and selectivity for this analyte.
Q4: My recovery is still low after optimizing the pH. What else can I try?
A4: If pH optimization is insufficient, consider the following:
-
Soaking Steps: Allow the elution solvent to soak in the sorbent bed for a few minutes to improve the desorption of the analyte.
-
Elution Solvent Strength: Increase the organic content of your elution solvent if using a mixed-mode sorbent to overcome secondary hydrophobic interactions.
-
Elution Volume: Increase the volume of the elution solvent or perform a second elution step to ensure complete recovery.
-
Flow Rate: Decrease the flow rate during elution to allow for more efficient desorption.
Q5: How can I remove proteins from my biological samples before SPE?
A5: For biological samples like plasma or serum, protein precipitation is a common pre-treatment step. This can be achieved by adding a solvent like acetonitrile (typically in a 3:1 ratio to the sample volume) and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be loaded onto the SPE cartridge.
Experimental Protocols
The following are detailed methodologies for key experiments related to the solid-phase extraction of this compound and similar compounds.
Protocol 1: Mixed-Mode SPE for Short-Chain Carboxylic Acids (Adapted from a protocol for 3-Oxooctanoic Acid)
This protocol utilizes a mixed-mode SPE cartridge with both strong anion exchange (SAX) and reversed-phase (e.g., C8) characteristics, providing a highly selective extraction.[5]
-
Materials:
-
SPE Cartridges: Mixed-mode SAX/C8, 100 mg/3 mL
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate buffer (100 mM, pH 6.0)
-
Wash Solution 1: 5% Methanol in water
-
Wash Solution 2: Hexane
-
Elution Solution: 5% Formic acid in acetonitrile
-
Sample Pre-treatment (for biological fluids): Protein precipitation with acetonitrile.
-
-
Methodology:
-
Conditioning: Condition the cartridge with 3 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Wash the cartridge with 3 mL of hexane to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution: Elute the analyte with 2 mL of 5% formic acid in acetonitrile.
-
Post-Elution: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis (e.g., by GC-MS or LC-MS).
-
Data Presentation
The following table summarizes the expected quantitative performance of a mixed-mode SPE method for a short-chain carboxylic acid, which can be used as a benchmark when developing a protocol for this compound.
Table 1: Expected Quantitative Performance for a Mixed-Mode SPE Method
| Parameter | Expected Value |
| Recovery | > 85% |
| Precision (RSD) | < 15% |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte and instrument dependent |
Data adapted from a protocol for 3-oxooctanoic acid and represents typical performance for a well-optimized method.[5]
Visualizations
The following diagrams illustrate the logical workflow and decision-making process for developing and troubleshooting an SPE protocol for this compound.
Caption: General workflow for the solid-phase extraction of this compound.
Caption: Decision tree for troubleshooting low recovery of this compound.
References
Validation & Comparative
Comparative In Vitro Toxicity of Ethoxyacetic Acid vs. Methoxyacetic Acid: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro toxicity profiles of ethoxyacetic acid (EAA) and mthis compound (MAA), two key metabolites of glycol ether solvents. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in understanding their relative toxic potential.
Executive Summary
In vitro studies consistently demonstrate that mthis compound (MAA) exhibits greater toxicity than this compound (EAA). The general trend observed is that the testicular toxicity of alkoxyacetic acids diminishes with increasing alkyl chain length.[1] MAA has been shown to be a more potent inducer of spermatocyte damage and an inhibitor of embryonic stem cell differentiation compared to EAA.[1][2] The underlying mechanisms for MAA's toxicity are multifaceted, involving the induction of apoptosis, generation of reactive oxygen species, and DNA damage.[3]
Quantitative Toxicity Data
The following table summarizes the comparative in vitro toxicity data for EAA and MAA from available studies.
| Metric | Mthis compound (MAA) | This compound (EAA) | Cell/System Type | Reference |
| Spermatocyte Loss | Greater specific loss of pachytene spermatocytes | Specific loss of pachytene spermatocytes | Rat testicular cell cultures | [1] |
| Developmental Toxicity | Most potent inhibitor of cardiomyocyte differentiation | Less potent inhibitor than MAA | Embryonic Stem Cell Test (EST) | [2] |
| Germ Cell Apoptosis | Induces apoptosis at ≥ 1 mM | Not specified, but damaging at high doses | Human and rat seminiferous tubules | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Testicular Cell Culture for Spermatocyte Toxicity[1]
-
Cell Source: Testicular cells were obtained from rats.
-
Culture Conditions: Cells were cultured in an appropriate medium to maintain viability and function.
-
Treatment: Cultures were exposed to equimolar concentrations of MAA and EAA. The concentrations were chosen to be approximately equivalent to the steady-state plasma levels observed in rats after a testicular toxic dose of the parent glycol ether (5 mM).
-
Endpoint Analysis: The primary endpoint was the specific loss of pachytene spermatocytes from the culture system. This was likely assessed through morphological analysis via microscopy and cell counting.
Embryonic Stem Cell Test (EST) for Developmental Toxicity[2]
-
Cell Line: Murine embryonic stem cells were used.
-
Differentiation Protocol: The ES cells were induced to differentiate into cardiomyocytes in a controlled culture environment.
-
Exposure: The differentiating cells were exposed to a range of concentrations of MAA and EAA.
-
Endpoint Assessment: The inhibition of cardiomyocyte differentiation was the primary endpoint. This was quantified by observing the presence or absence of beating cardiomyocytes in embryoid bodies at a specific time point. The concentration causing a 50% inhibition (IC50) was determined.
Mechanistic Insights and Visualizations
The toxicity of alkoxyacetic acids like MAA and EAA is linked to their ability to induce cellular stress and apoptosis. MAA, being a more potent toxicant, is thought to more effectively trigger these pathways.
Caption: Generalized signaling pathway for alkoxyacetic acid-induced toxicity.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. Comparison of the in vivo and in vitro testicular effects produced by methoxy-, ethoxy- and N-butoxy acetic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mthis compound suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Mthis compound (MAA)-induced spermatocyte apoptosis in human and rat testes: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of urinary ethoxyacetic acid as a biomarker for ethylene glycol monoethyl ether exposure
A comprehensive guide comparing urinary ethoxyacetic acid with alternative biomarkers for monitoring exposure to ethylene glycol monoethyl ether, supported by experimental data and detailed methodologies.
For researchers, scientists, and drug development professionals engaged in toxicological and occupational health studies, the accurate assessment of exposure to industrial solvents like ethylene glycol monoethyl ether (EGME) is paramount. This guide provides a detailed comparison of urinary this compound (EAA) as a primary biomarker for EGME exposure against other potential markers, offering a critical evaluation of their performance based on available scientific evidence.
Executive Summary
Urinary this compound (EAA) is a well-established and reliable biomarker for assessing exposure to ethylene glycol monoethyl ether (EGME). Following exposure, EGME is metabolized in the body to EAA, which is then excreted in the urine. Numerous studies have demonstrated a strong correlation between the intensity of EGME exposure and the concentration of EAA in urine. This makes urinary EAA a practical and non-invasive tool for biological monitoring.
While other potential biomarkers exist, such as the parent compound (EGME) in blood, urinary EAA is generally favored due to its longer biological half-life, ease of sample collection, and the robustness of available analytical methods. This guide will delve into the experimental data supporting the use of urinary EAA, compare its performance with blood EGME, and provide detailed protocols for its analysis.
Comparison of Biomarkers for EGME Exposure
The selection of a biomarker for exposure assessment depends on several factors, including its sensitivity, specificity, the window of detection, and the practicality of sample collection and analysis. Here, we compare urinary EAA with the measurement of EGME in blood.
| Biomarker | Matrix | Advantages | Disadvantages |
| This compound (EAA) | Urine | - Non-invasive sample collection.[1][2][3][4] - Longer biological half-life (21-24 hours), providing a wider window for exposure assessment.[5] - Strong correlation with EGME exposure levels.[6] - Well-validated and robust analytical methods (GC-MS) are available. | - Can be influenced by hydration status, often requiring normalization to creatinine. - Reflects integrated exposure over a period rather than a point-in-time exposure. |
| Ethylene Glycol Monoethyl Ether (EGME) | Blood | - Provides a direct measure of the compound in the body at the time of sampling. - May be useful for assessing very recent or acute exposures. | - Invasive sample collection (venipuncture).[1][2] - Shorter biological half-life, making the timing of sample collection critical. - Blood concentrations can fluctuate rapidly. - Less commonly used for routine biomonitoring compared to urinary EAA. |
While direct measurement of EGME in blood can be performed, monitoring for its metabolite, EAA, in urine is generally considered the most suitable method for assessing occupational exposure.[7]
Performance Data of Urinary EAA as a Biomarker
The validity of urinary EAA as a biomarker is supported by a wealth of experimental data demonstrating its strong analytical and clinical performance.
| Performance Metric | Finding | Reference |
| Correlation with Exposure | A strong linear correlation (r = 0.92) was observed between the average EGME exposure over 5 days and the urinary EAA excretion at the end of the week.[6] A significant linear correlation (r = 0.933) was also found between time-weighted average air levels of a related glycol ether and its corresponding urinary metabolite.[8] | [6][8] |
| Recovery | On average, 23.1% ± 6.3% of an experimental EGME dose was recovered as EAA in the urine within 42 hours.[5] | [5] |
| Biological Half-Life | The elimination half-life of EAA in urine is approximately 21-24 hours.[5] | [5] |
| Limit of Detection (LOD) | Analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS) can achieve low limits of detection for EAA in urine. | |
| Health Implications | Elevated levels of urinary alkoxyacetic acids have been associated with renal effects, suggesting the need for biological exposure limits.[9] | [9] |
Experimental Protocols
Accurate and reproducible measurement of urinary EAA is crucial for its use as a biomarker. The most common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Protocol for Urinary EAA Analysis by GC-MS
This protocol is a synthesis of best practices described in the literature.
1. Urine Sample Collection and Storage:
-
Collect a spot urine sample in a sterile, polypropylene container.
-
If not analyzed immediately, samples should be stored frozen at -20°C or below to ensure stability.
2. Sample Preparation (Extraction and Derivatization):
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled EAA) to a known volume of urine to account for extraction and derivatization variability.
-
Acidification: Acidify the urine sample with hydrochloric acid (HCl) to a pH of less than 2.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. The organic layer containing the EAA is then separated.
-
Drying: Dry the organic extract using a drying agent like anhydrous sodium sulfate.
-
Derivatization: To improve the volatility and chromatographic properties of EAA for GC analysis, it is often derivatized. A common method is esterification to form the methyl or ethyl ester of EAA. This can be achieved by reacting the extract with a derivatizing agent like diazomethane or by heating with an alcohol in the presence of an acid catalyst.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for the separation of organic acids, such as a DB-1 (100% dimethylpolysiloxane) or similar.
-
Injection: Use a splitless injection mode to maximize the transfer of the analyte onto the column.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute the derivatized EAA.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Use Electron Ionization (EI).
-
Detection Mode: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized EAA and the internal standard.
-
4. Quantification:
-
Create a calibration curve using standard solutions of derivatized EAA of known concentrations.
-
The concentration of EAA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically reported as mg of EAA per gram of creatinine to adjust for urine dilution.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key processes and relationships.
Caption: Metabolic pathway of EGME to EAA.
Caption: Experimental workflow for biomarker validation.
Caption: Relationship between EGME exposure and health risks.
Conclusion
Urinary this compound stands out as the biomarker of choice for monitoring human exposure to ethylene glycol monoethyl ether. Its non-invasive sampling, favorable toxicokinetics, and the availability of sensitive and specific analytical methods make it a superior option compared to the measurement of the parent compound in blood for routine occupational and environmental health assessments. The strong correlation between urinary EAA concentrations and EGME exposure levels provides a reliable basis for risk assessment and the implementation of appropriate safety measures. Continued refinement of analytical methodologies and further research into the precise dose-response relationship between urinary EAA levels and specific health outcomes will further enhance its utility in protecting human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Urine is a better biomarker source than blood especially for kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary Biomarkers and Point-of-Care Urinalysis Devices for Early Diagnosis and Management of Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary excretion of this compound after experimental human exposure to ethylene glycol monoethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Field study of the urinary excretion of this compound during repeated daily exposure to the ethyl ether of ethylene glycol and the ethyl ether of ethylene glycol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspects of biological monitoring of exposure to glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between urinary mthis compound and exposure of ethylene glycol dimethyl ether in a lithium battery plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary alkoxyacetic acids and renal effects of exposure to ethylene glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Effects of Ethoxyacetic Acid and Other Short-Chain Fatty Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological effects of ethoxyacetic acid (EAA) and other prominent short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate. The information presented herein is based on a review of current scientific literature and is intended to be an objective resource for researchers, scientists, and professionals in drug development. This guide summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes complex biological pathways and workflows.
Overview of this compound and Short-Chain Fatty Acids
This compound is a metabolite of ethylene glycol monoethyl ether, a solvent used in various industrial applications. Its biological effects are primarily associated with toxicity, particularly reproductive and developmental toxicity. In contrast, short-chain fatty acids such as acetate, propionate, and butyrate are products of dietary fiber fermentation by the gut microbiota and are increasingly recognized for their beneficial roles in host physiology, including metabolic regulation and anti-inflammatory effects.
Comparative Biological Effects: A Tabular Summary
The following tables summarize the known biological effects of this compound and the selected short-chain fatty acids. It is important to note that direct comparative studies are limited, and the available data often focuses on different endpoints for EAA (toxicology) versus SCFAs (therapeutic effects).
Table 1: General Biological Effects and Mechanisms of Action
| Feature | This compound (EAA) | Acetate | Propionate | Butyrate |
| Primary Source | Metabolism of ethylene glycol monoethyl ether | Microbial fermentation of dietary fiber | Microbial fermentation of dietary fiber | Microbial fermentation of dietary fiber |
| Primary Known Effects | Testicular toxicity, Embryotoxicity | Energy substrate, GPR43 activation | Anti-inflammatory, GPR41/43 activation | Primary energy source for colonocytes, HDAC inhibition, Anti-inflammatory |
| GPCR Activation | No direct evidence | Activates GPR43[1][2] | Activates GPR41 and GPR43 | Activates GPR41 and GPR43 |
| HDAC Inhibition | No direct evidence | Weak or no activity | Weak activity | Potent inhibitor[3] |
Table 2: Comparative Toxicology Data
| Toxicological Endpoint | This compound (EAA) | Acetate | Propionate | Butyrate |
| Testicular Toxicity | Induces testicular atrophy and spermatotoxicity | No significant testicular toxicity reported at physiological concentrations. | No significant testicular toxicity reported. Clobetasol propionate (a corticosteroid ester) has shown effects, but this is not directly comparable.[4][5][6] | Shown to improve testicular spermatogenic dysfunction induced by a high-fat diet.[7][8][9][10][11] |
| Embryo-Fetal Development | Known embryotoxin | High doses of some acetate esters can be embryotoxic, often secondary to maternal toxicity.[12][13][14] | High doses of some propionate esters can be teratogenic in animal models.[4][15] | Generally considered safe; plays a role in fetal development. |
| Cytotoxicity | Cytotoxic at high concentrations | Can be cytotoxic at high concentrations, but generally less so than EAA.[16][17] | Cytotoxic at high concentrations. | Can induce apoptosis in cancer cells but is generally protective for normal colonocytes. |
Signaling Pathways and Mechanisms of Action
The biological effects of short-chain fatty acids are largely mediated through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). To date, there is no direct scientific evidence to suggest that this compound utilizes these pathways.
Signaling Pathways of Short-Chain Fatty Acids
The following diagram illustrates the established signaling pathways for acetate, propionate, and butyrate.
References
- 1. Acetic acid stimulates G-protein-coupled receptor GPR43 and induces intracellular calcium influx in L6 myotube cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic acid stimulates G-protein-coupled receptor GPR43 and induces intracellular calcium influx in L6 myotube cells | PLOS One [journals.plos.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DailyMed - CLOBETASOL PROPIONATE (EMOLLIENT)- clobetasol propionate cream [dailymed.nlm.nih.gov]
- 5. DailyMed - CLOBETASOL PROPIONATE CREAM USP, 0.05% CLOBETASOL PROPIONATE CREAM USP, 0.05%- clobetasol propionate cream usp, 0.05% cream [dailymed.nlm.nih.gov]
- 6. DailyMed - CLOBETASOL PROPIONATE shampoo [dailymed.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Butyrate improves testicular spermatogenic dysfunction induced by a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate improves testicular spermatogenic dysfunction induced by a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate improves testicular spermatogenic dysfunction induced by a high-fat diet - Liu - Translational Andrology and Urology [tau.amegroups.org]
- 11. Butyrate improves testicular spermatogenic dysfunction induced by a high-fat diet - Liu- Translational Andrology and Urology [tau.amegroups.org]
- 12. Effects of tert-butyl acetate on maternal toxicity and embryo-fetal development in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silver acetate exposure: Effects on reproduction and post natal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DailyMed - HYDROXYUREA capsule [dailymed.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. Du déchet toxique à un nutriment bénéfique, nouveau regard sur l’acétate | TBI, Toulouse Biotechnology Institute [toulouse-biotechnology-institute.fr]
A Comparative Analysis of Ethoxyacetic Acid's Toxicological Profile: In Vivo vs. In Vitro
For Immediate Release
A comprehensive review of ethoxyacetic acid (EAA), a significant metabolite of the industrial solvent 2-ethoxyethanol, reveals distinct toxicological effects in both live animal studies (in vivo) and cell-based assays (in vitro). This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of EAA's impact on developmental and reproductive health, highlighting the concordance and disparities between in vivo and in vitro findings.
This compound is a known reproductive and developmental toxicant.[1] The primary toxic effects observed in animal studies include testicular damage and adverse effects on developing embryos.[2] In vitro studies corroborate these findings, demonstrating EAA's detrimental effects on testicular cells and embryonic stem cells. A consistent finding across both study types is that this compound is generally less potent than its counterpart, mthis compound (MAA).[2][3]
Quantitative Comparison of Toxicological Endpoints
To facilitate a direct comparison, the following tables summarize the key quantitative data from various in vivo and in vitro studies. Due to the limited availability of specific lethal dose data for this compound, values for the structurally related acetic acid are provided for context where applicable.
Table 1: In Vivo Toxicological Data
| Endpoint | Species | Route of Administration | Value | Reference |
| LD50 (Acetic Acid) | Rat | Oral | 3310 mg/kg | [4][5] |
| LD50 (Acetic Acid) | Rabbit | Dermal | 1112 mg/kg | [4][5] |
| LC50 (Acetic Acid) | Rat | Inhalation (4h) | 11.4 mg/L | [4][5] |
| Testicular Toxicity (EAA) | Rat | Oral | Damage to spermatocytes at high doses | [2] |
| Developmental Toxicity (EAA) | Rat, Rabbit | Inhalation of parent compound (2-ethoxyethanol acetate) | Teratogenicity at 200-300 ppm | [6] |
Table 2: In Vitro Toxicological Data
| Assay Type | Cell Type | Endpoint | Concentration | Reference |
| Testicular Cell Culture | Rat Pachytene Spermatocytes | Loss of cells | ~5 mM | [2] |
| Testicular Cell Culture | Rat Pachytene Spermatocytes | Interference with energy metabolism | 10 mM | [7] |
| Mitochondrial Function | Rat Hepatic Mitochondria | Inhibition of State 3 respiration | ≥ 3.85 mM | [8] |
| Embryonic Stem Cell Test (EST) | Mouse Embryonic Stem Cells | Classified as embryotoxic | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of the key experimental protocols used to assess the toxicity of this compound.
In Vivo Developmental and Reproductive Toxicity Studies
-
Animal Models: Studies on developmental toxicity have utilized pregnant Fischer 344 rats and New Zealand white rabbits.[6] For reproductive toxicity, male rats are commonly used.[2]
-
Exposure: In developmental toxicity studies, animals are typically exposed to the parent compound, 2-ethoxyethanol acetate, via inhalation for a specified period during gestation (e.g., 6 hours/day on gestational days 6 through 15 for rats).[6] For testicular toxicity, EAA is administered directly to male rats, often via oral gavage.[2]
-
Endpoint Assessment: Developmental toxicity is evaluated by examining fetuses for external, visceral, and skeletal malformations, as well as reduced fetal body weight and viability.[6] Reproductive toxicity in males is assessed by monitoring testicular weight and histological examination of the testes for damage to spermatocytes.[2]
In Vitro Embryonic Stem Cell Test (EST)
The EST is a validated in vitro method to assess the embryotoxic potential of chemicals.[10]
-
Cell Lines: The assay utilizes two permanent mouse cell lines: embryonic stem cells (ESCs) and 3T3 fibroblasts (representing differentiated somatic cells).[11]
-
Procedure:
-
Cytotoxicity Assessment: Both ESCs and 3T3 fibroblasts are exposed to a range of concentrations of the test substance (EAA) for 10 days. Cell viability is measured using methods like the MTT assay to determine the 50% inhibitory concentration (IC50).[11][12]
-
Differentiation Assay: ESCs are cultured to form embryoid bodies (EBs). These EBs are then exposed to the test substance for 10 days, and the inhibition of differentiation into contracting cardiomyocytes is assessed. The concentration that inhibits differentiation by 50% (ID50) is determined.[11][12]
-
Prediction Model: The IC50 values for both cell lines and the ID50 value are used in a biostatistical prediction model to classify the compound as non-embryotoxic, weakly embryotoxic, or strongly embryotoxic.[11]
-
In Vitro Testicular Toxicity Assay
This assay evaluates the direct effects of toxicants on testicular cells.
-
Cell Source: Primary testicular cells, including pachytene spermatocytes and Sertoli cells, are isolated from the testes of rats.
-
Culture: The isolated cells are cultured in a suitable medium.
-
Exposure: The cultured cells are exposed to various concentrations of EAA.[2]
-
Endpoint Assessment: Cytotoxicity is determined by assessing the loss of specific cell populations (e.g., pachytene spermatocytes).[2] Mechanistic studies may involve measuring oxygen consumption and ATP concentrations to evaluate interference with energy metabolism.[7]
Mechanism of Toxicity: Interference with Mitochondrial Function
The toxic effects of this compound are believed to stem from its ability to interfere with cellular energy metabolism.[7] Studies have shown that EAA can inhibit mitochondrial function.[8]
Specifically, EAA has been demonstrated to inhibit state 3 respiration in isolated mitochondria, which is the maximal rate of oxygen consumption coupled to ATP synthesis.[8] This inhibition was observed with both succinate and citrate/malate as substrates, suggesting a broad impact on the electron transport chain.[8] Furthermore, cytochrome c oxidase activity was also found to be inhibited by EAA.[8]
This disruption of mitochondrial respiration leads to a decrease in ATP production, which is particularly detrimental to cells with high energy demands, such as rapidly dividing cells in the testes and developing embryo. The resulting energy deficit is a plausible mechanism underlying the observed testicular and developmental toxicity.
Conclusion
The toxicological profiles of this compound derived from in vivo and in vitro studies show a good correlation, particularly in identifying testicular and developmental toxicity. In vitro assays, such as the Embryonic Stem Cell Test and primary testicular cell cultures, serve as valuable tools for screening and mechanistic studies, reducing the need for animal testing. The primary mechanism of EAA's toxicity appears to be the disruption of mitochondrial energy metabolism. Further research is warranted to establish more precise quantitative toxicological values for EAA and to fully elucidate the downstream signaling pathways affected by mitochondrial dysfunction. This comparative guide underscores the importance of integrating data from both in vivo and in vitro models to achieve a comprehensive understanding of a compound's toxic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the in vivo and in vitro testicular effects produced by methoxy-, ethoxy- and N-butoxy acetic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. In vivo and in vitro evaluations of spermatotoxicity induced by 2-ethoxyethanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mthis compound and this compound inhibit mitochondrial function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Embryonic Stem Cell Test: Stem Cell Use in Predicting Developmental Cardiotoxicity and Osteotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
A Comparative Guide to the Metabolic Fates of Alkoxyacetic Acids in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of different alkoxyacetic acids in rodent models, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Introduction
Alkoxyacetic acids are metabolites of widely used industrial solvents, the glycol ethers. Understanding their metabolic fate is crucial for assessing their potential toxicity and for extrapolating animal data to human health risk assessments. This guide summarizes key pharmacokinetic parameters and metabolic pathways of several common alkoxyacetic acids in rat and mouse models.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of methoxyacetic acid (MAA), this compound (EAA), and butoxyacetic acid (BAA) in rats and mice. These values have been compiled from various studies to provide a comparative overview.
| Parameter | Mthis compound (MAA) | This compound (EAA) | Butoxyacetic Acid (BAA) | Rodent Model |
| Elimination Half-life (t½) | 13.2 ± 0.4 h (male) 18.6 ± 2.0 h (female)[1][2] | 9.4 ± 3.7 h (male) 10.5 ± 2.6 h (female)[1][2] | Slower clearance in rats compared to mice[3] | Wistar Rat[1][2] |
| Clearance (CL) | Similar in male and female rats[1][2] | Higher in male rats compared to females[1][2] | Blood clearance of parent butoxyethanol: 2.6 L/h per kg[4] | Wistar Rat, Sprague-Dawley Rat[1][2][4] |
| Volume of Distribution (Vd) | Lower in male rats compared to females[1][2] | Higher in male rats compared to females[1][2] | - | Wistar Rat[1][2] |
| Urinary Excretion (% of dose) | Similar in male and female rats[1][2] | - | 64% of inhaled butoxyethanol recovered as BAA in urine[4] | Wistar Rat, Sprague-Dawley Rat[1][2][4] |
| Protein Binding | - | - | Pronounced blood protein binding[4] | Sprague-Dawley Rat[4] |
Metabolic Pathways
Alkoxyacetic acids are primarily formed from the corresponding glycol ethers via a two-step oxidation process involving alcohol dehydrogenase and aldehyde dehydrogenase. Once formed, these acids can undergo further metabolism, including conjugation and entry into endogenous metabolic pathways. The diagram below illustrates a generalized metabolic pathway for alkoxyacetic acids.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for designing and conducting similar studies.
Pharmacokinetic Studies in Rodents
A typical pharmacokinetic study involves the administration of the test compound to a group of animals and subsequent collection of biological samples at various time points to determine the concentration of the compound and its metabolites.
1. Animal Models:
-
Species and Strain: Wistar or Sprague-Dawley rats and CD-1 or B6C3F1 mice are commonly used.[1][3] The choice of strain can be critical as metabolic differences exist.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[5] For urine collection, metabolic cages are used.[5]
2. Dosing:
-
Route of Administration: Intravenous (IV), oral (PO) gavage, and inhalation are common routes.[1][3][4]
-
Dose Formulation: The test compound is typically dissolved or suspended in a suitable vehicle, such as saline or corn oil.
3. Sample Collection:
-
Blood: Blood samples are collected at predetermined time points via methods such as tail vein, saphenous vein, or cardiac puncture (terminal).[6] Plasma is separated by centrifugation.
-
Urine: Urine is collected over specified intervals using metabolic cages.[5]
4. Sample Analysis:
-
Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are frequently used for the quantification of alkoxyacetic acids and their metabolites in biological matrices.
-
Sample Preparation for GC-MS:
-
Acidification of the urine or plasma sample.
-
Extraction of the alkoxyacetic acid with an organic solvent (e.g., ethyl acetate).
-
Derivatization to a more volatile form may be necessary for some compounds.
-
Analysis by GC-MS.
-
-
Sample Preparation for NMR:
-
Centrifugation of the biological fluid to remove particulates.
-
Addition of a buffer and a D2O solution containing an internal standard.
-
Transfer to an NMR tube for analysis.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study of an alkoxyacetic acid.
Conclusion
The metabolic fate of alkoxyacetic acids in rodent models is influenced by the specific compound, as well as the species, strain, and sex of the animal. Mthis compound generally exhibits a longer elimination half-life compared to this compound in rats. Butoxyacetic acid shows significant protein binding. These differences in pharmacokinetics are critical for understanding the potential toxicity and for the extrapolation of animal data to humans. The provided experimental protocols and workflows offer a foundation for conducting further research in this area.
References
- 1. 1H Nuclear Magnetic Resonance (NMR) Metabolomics in Rodent Plasma: A Reproducible Framework for Preclinical Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global urinary metabolic profiling procedures using gas chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
Validating the Proposed Mechanism of Ethoxyacetic Acid-Induced Testicular Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanisms of ethoxyacetic acid (EAA)-induced testicular damage. EAA, a metabolite of the industrial solvent ethylene glycol monoethyl ether, is a known reproductive toxicant. Understanding its mechanism of action is crucial for risk assessment and the development of safer alternatives. This document compares EAA's toxicological profile with its more potent analog, mthis compound (MAA), and other testicular toxicants with distinct mechanisms of action.
Executive Summary
This compound primarily targets pachytene spermatocytes, inducing apoptosis and leading to testicular atrophy. The principal proposed mechanism is the inhibition of histone deacetylases (HDACs), which results in histone hyperacetylation and cell cycle disruption in spermatocytes. A secondary, contributing mechanism may involve the disruption of metabolic support from Sertoli cells, specifically through the reduction of lactate production. Compared to its methyl analog, mthis compound (MAA), EAA is generally less potent. This guide presents supporting experimental data, detailed protocols for key assays, and visual diagrams of the implicated signaling pathways and experimental workflows.
Comparative Analysis of Testicular Toxicants
The following table summarizes the key toxicological endpoints for this compound and compares them with other well-characterized testicular toxicants. This allows for a clear distinction between their potencies and primary mechanisms of action.
Table 1: In Vivo Effects of Testicular Toxicants in Rats
| Parameter | This compound (EAA) | Mthis compound (MAA) | Cadmium Chloride (CdCl₂) | 2,5-Hexanedione (2,5-HD) |
| Primary Target Cell | Pachytene Spermatocytes | Pachytene Spermatocytes | Vascular Endothelium, Leydig Cells | Sertoli Cells |
| Primary Mechanism | HDAC Inhibition | HDAC Inhibition | Blood-Testis Barrier Disruption, Oxidative Stress | Sertoli Cell Cytoskeleton Disruption |
| Testis Weight | Decrease at high doses | Significant decrease at lower doses than EAA | Significant decrease[1][2] | Decrease[3] |
| Histopathology | Spermatocyte apoptosis, particularly in stages XIII-XIV[1] | Spermatocyte apoptosis at all tested doses[1] | Seminiferous tubule degeneration, interstitial edema, vacuolization of Sertoli cells[1][2] | Sertoli cell vacuolization, germ cell sloughing, spermatid head retention[4][5] |
| Effective Dose (Single Oral Dose, Rat) | Damage at ~4.7 mmol/kg (highest dose tested)[1] | Damage at ~1.3 mmol/kg[1] | 1.2 mg/kg (~0.0065 mmol/kg) causes significant damage[1][2] | 100-400 mg/kg/day for 12 weeks causes significant effects[3] |
Table 2: In Vitro Effects of Testicular Toxicants on Rat Testicular Cells
| Parameter | This compound (EAA) | Mthis compound (MAA) | Cadmium Chloride (CdCl₂) | 2,5-Hexanedione (2,5-HD) |
| Primary Effect | Pachytene spermatocyte loss | Pachytene spermatocyte loss | Germ cell apoptosis, disruption of Sertoli-germ cell adhesion | Atypical Sertoli cell morphology, actin filament disruption[6] |
| Sertoli Cell Lactate Production | Not explicitly quantified, but inferred to be similar to MAA | Significant decrease at 3 and 10 mM[7] | - | - |
| Effective Concentration | Specific loss of pachytene spermatocytes at 5 mM[1] | Specific loss of pachytene spermatocytes at 5 mM (more potent than EAA)[1] | 1-10 µM can induce germ cell apoptosis | Not typically assessed in this manner; effects are on cell structure. |
Proposed Signaling Pathway for this compound
The primary mechanism of EAA-induced testicular toxicity is believed to be through the inhibition of histone deacetylases (HDACs). This disrupts the delicate balance of histone acetylation required for the proper progression of meiosis in spermatocytes, ultimately leading to apoptosis.
Caption: Proposed signaling pathway for EAA-induced spermatocyte apoptosis.
Experimental Workflows and Protocols
Reproducible and standardized methodologies are essential for validating toxicological mechanisms. Below are detailed protocols for key experiments used to assess testicular toxicity.
Experimental Workflow: In Vitro Assessment of Testicular Toxicity
This workflow outlines the key steps for evaluating the effects of a compound on primary testicular cell cultures.
Caption: Workflow for in vitro testicular toxicity assessment.
Detailed Experimental Protocols
1. Primary Rat Testicular Cell Culture
This protocol is adapted from methods used to study the in vitro effects of alkoxyacetic acids.
-
Animals: Immature male Sprague-Dawley rats (18-21 days old).
-
Procedure:
-
Euthanize rats and aseptically remove testes.
-
Decapsulate the testes and disperse the seminiferous tubules in medium (e.g., DMEM/F12).
-
Perform a two-step enzymatic digestion: first with collagenase and DNase, followed by trypsin.
-
Stop the trypsin reaction with soybean trypsin inhibitor and filter the cell suspension through a nylon mesh to remove cell clumps.
-
Plate the mixed Sertoli and germ cells in culture dishes coated with an appropriate extracellular matrix (e.g., Matrigel).
-
Culture the cells in a humidified incubator at 32-34°C with 5% CO₂.
-
Allow cells to attach and form a monolayer before toxicant exposure.
-
2. Measurement of Sertoli Cell Lactate Production
This assay is crucial for investigating the disruption of metabolic support to germ cells.
-
Cell Culture: Use primary Sertoli cell-enriched cultures.
-
Procedure:
-
After the desired period of toxicant exposure (e.g., 6, 12, or 24 hours), collect the culture medium.[7]
-
Centrifuge the medium to remove any cellular debris.
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit. These kits are typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[7]
-
Normalize the lactate concentration to the total protein content of the cells in each well to account for any differences in cell number.
-
Compare the lactate production in treated cells to that of vehicle-treated control cells.
-
3. TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation that occurs during apoptosis.
-
Sample Preparation: Testicular tissue sections (for in vivo studies) or cultured cells grown on coverslips (for in vitro studies).
-
Procedure:
-
Fix the samples in 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) or proteinase K.
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., with a fluorescent tag like FITC or a hapten like biotin).
-
TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
If using a hapten-labeled dUTP, follow with a secondary detection step (e.g., streptavidin-HRP and a chromogenic substrate, or a fluorescently labeled antibody).
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) to visualize all cells.
-
Analyze the samples by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.
-
Logical Comparison of Toxicant Mechanisms
The following diagram illustrates the distinct primary targets and mechanisms of EAA/MAA, cadmium, and 2,5-hexanedione, providing a clear logical framework for comparison.
References
- 1. Testis response to low doses of cadmium in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testis response to low doses of cadmium in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproductive toxicity of 2,5-hexanedione in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of sertoli cell toxicants 2,5-hexanedione, carbendazim, and mono-(2-ethylhexyl) phthalate in adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sertoli cells isolated from adult 2,5-hexanedione-exposed rats exhibit atypical morphology and actin distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of 2-methoxyethanol and mthis compound on Sertoli cell lactate production and protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Cells Exposed to Ethoxyacetic Acid and Its Analogues: A Review of Available Data
A direct comparative transcriptomic analysis of cells exposed to ethoxyacetic acid and its analogues is currently challenging due to a lack of publicly available gene expression data for this compound and many of its close structural analogues. Extensive searches of scientific literature and databases did not yield any studies that specifically profile the global transcriptomic effects of this compound. However, transcriptomic data is available for one of its analogues, mthis compound (MAA), and for the parent compound, acetic acid. This guide provides a summary and comparison of the available data for these compounds to offer insights into the potential molecular effects of this compound.
Mthis compound (MAA): An Analogue with Known Effects on Gene Expression
Mthis compound is the primary metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME) and is associated with reproductive toxicity. Research into its molecular mechanisms has revealed that MAA can alter gene expression, primarily through the inhibition of histone deacetylase (HDAC) activity.[1]
Experimental Protocol:
One key study investigated the effect of MAA on estrogen receptor-α (ERα)-mediated signaling in human breast cancer (MCF-7) cells. The general experimental approach is outlined below.
| Parameter | Description |
| Cell Line | Human breast cancer cells (MCF-7) |
| Compound | Mthis compound (MAA) |
| Treatment | Cells were exposed to varying concentrations of MAA in the presence or absence of 17β-estradiol (E2). |
| Analysis | The study focused on the expression of ERα and ERα-regulated genes. Methods included luciferase reporter assays to measure ERα transcriptional activity and analysis of endogenous ERα expression. |
Key Findings on MAA-Induced Gene Expression Changes:
The study on MAA and estrogen signaling found that MAA disrupts the normal gene expression patterns regulated by the estrogen receptor. A key finding was that MAA exposure leads to a decrease in the expression of the endogenous ERα gene. This suggests that MAA can interfere with hormone signaling pathways by altering the abundance of critical receptor proteins. The proposed mechanism for this alteration in gene expression is through the inhibition of histone deacetylases, which leads to changes in chromatin structure and accessibility for transcription factors.[1]
Caption: Proposed mechanism of Mthis compound (MAA) action on gene expression.
Acetic Acid: A Baseline for Carboxylic Acid-Induced Transcriptomic Changes
While not a direct structural analogue in the same way as MAA, acetic acid provides a valuable reference for understanding the cellular response to a simple carboxylic acid. Numerous transcriptomic studies have been conducted on various organisms exposed to acetic acid, revealing a conserved set of stress response pathways.
General Experimental Workflow for Acetic Acid Transcriptomics:
The following workflow is a generalized representation based on multiple studies investigating the transcriptomic response to acetic acid stress in microorganisms.
Caption: Generalized experimental workflow for acetic acid transcriptomic studies.
Summary of Acetic Acid-Induced Transcriptomic Changes:
Studies in organisms such as Saccharomyces cerevisiae and various bacteria have consistently shown that acetic acid stress leads to widespread changes in gene expression.
| Organism | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Reference |
| Saccharomyces cerevisiae | 295 | 427 | Intracellular homeostasis, Central metabolic pathway, Protein folding, MAPK signaling pathways, Programmed cell death | [2][3] |
| Monascus ruber | 1422 (vs. control day 6) | 1592 (vs. control day 6) | Starch and sucrose metabolism, Glycolysis/gluconeogenesis, Pyruvate metabolism, TCA cycle, Oxidative phosphorylation | [4] |
| Acetic Acid Bacteria | More downregulated than upregulated | More downregulated than upregulated | Tricarboxylic acid (TCA) cycle, Oxidative phosphorylation, Riboflavin biosynthesis | [5][6] |
These studies highlight a general cellular response to acetic acid that involves:
-
Stress Response: Upregulation of genes involved in protein folding (heat shock proteins) and detoxification.
-
Metabolic Adjustments: Significant changes in central carbon metabolism, including the TCA cycle and oxidative phosphorylation, as the cell attempts to manage energy production and intracellular pH.
-
Cellular Integrity: Alterations in genes related to the cell wall and membrane to maintain integrity in an acidic environment.
-
Regulation of Protein Synthesis: Downregulation of ribosomal protein-coding genes, suggesting a conservation of resources under stress.
Conclusion and Future Directions
The current body of scientific literature does not permit a direct comparative transcriptomic analysis of this compound and its analogues due to a lack of data on the primary compound. The available information on mthis compound suggests a mechanism involving histone deacetylase inhibition, leading to altered gene expression, particularly in hormone signaling pathways. In contrast, the more extensive data on acetic acid reveals a broader, conserved stress response involving metabolic reprogramming and the activation of cellular defense mechanisms.
To enable a comprehensive comparison, future research should focus on generating global transcriptomic data for this compound and a wider range of its alkoxyacetic acid analogues (e.g., propoxyacetic acid, butoxyacetic acid). Such studies would be invaluable for understanding the structure-activity relationships of these compounds at the molecular level and for predicting their potential toxicological effects. Researchers in toxicology, drug development, and environmental science would benefit from a clearer understanding of how the addition of an ethoxy group, in comparison to a methoxy or other alkoxy groups, influences the cellular response at the transcriptomic level.
References
- 1. The Short-Chain Fatty Acid Mthis compound Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of alcohol oxidase gene expression in methylotrophic yeast Ogataea minuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. RNA-Seq transcriptomic analysis reveals gene expression profiles of acetic acid bacteria under high-acidity submerged industrial fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-Seq transcriptomic analysis reveals gene expression profiles of acetic acid bacteria under high-acidity submerged industrial fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Ethoxyacetic Acid Synthesis Routes for Scalability and Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the three primary synthesis routes for ethoxyacetic acid: the Williamson ether synthesis, nitrile hydrolysis, and the oxidation of an ethyl precursor. The performance of each route is evaluated based on scalability, cost-effectiveness, and key reaction parameters, supported by experimental data and detailed methodologies.
At a Glance: Comparison of this compound Synthesis Routes
| Parameter | Williamson Ether Synthesis | Nitrile Hydrolysis | Oxidation of Ethyl Precursor |
| Starting Materials | Chloroacetic acid, Sodium ethoxide | Ethoxyacetonitrile | Ethyl glycolate, Oxidizing agent |
| Typical Yield | ~74% | Estimated 85-95% | Potentially >95% |
| Reaction Time | Several hours | 4-8 hours (estimated) | 6-24 hours (estimated) |
| Scalability | Well-established for industrial scale[1] | Potentially scalable | Good potential for scalability |
| Key Advantages | Mature and well-documented process | High potential yield, fewer inorganic salts | High theoretical yield, potentially greener |
| Key Disadvantages | Use of metallic sodium, formation of NaCl | Use of strong acids/bases, potential for amide byproduct | Catalyst cost and stability, requires precursor synthesis |
| Estimated Raw Material Cost | Moderate | Low to Moderate | Moderate to High |
I. Williamson Ether Synthesis
This classical and widely-used method involves the reaction of an alkali ethoxide with a haloacetic acid, typically chloroacetic acid. It is a robust and well-documented procedure suitable for both laboratory and industrial scales.[1]
Experimental Protocol
The following protocol is adapted from Organic Syntheses.[2]
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve 69 g (3 gram atoms) of metallic sodium in 1250 cc of absolute ethanol. The addition should be rapid enough to maintain a gentle reflux.
-
Reaction: To the freshly prepared sodium ethoxide solution, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 cc of absolute ethanol. The addition rate should be sufficient to keep the reaction mixture boiling. After the addition is complete, heat the mixture gently for an additional 10 minutes.
-
Work-up: Remove the excess ethanol by distillation. To the residue, add 140 cc of concentrated hydrochloric acid. Filter the precipitated sodium chloride and wash it with ether. The filtrate is then saturated with sodium sulfate and extracted multiple times with ether.
-
Purification: The combined ether extracts are dried, and the ether is removed by distillation. The crude this compound is then purified by vacuum distillation. The fraction boiling at 109–111 °C/17–18 mm Hg is collected.
Yield: Approximately 115-116 g (74% of the theoretical amount).[2]
Scalability and Cost-Effectiveness
The Williamson ether synthesis is a mature technology that has been successfully implemented on an industrial scale.[1] The primary cost drivers are the prices of chloroacetic acid and sodium ethoxide. While the yield is moderate, the reliability and established nature of the process make it a common choice for commercial production. The formation of sodium chloride as a byproduct requires disposal, which can add to the overall process cost and environmental impact on a large scale.
II. Nitrile Hydrolysis
This route involves the hydrolysis of ethoxyacetonitrile to this compound. This can be achieved under either acidic or basic conditions. While less commonly documented in recent literature for this compound specifically, nitrile hydrolysis is a fundamental and high-yielding transformation in organic synthesis.
Experimental Protocol (Adapted from General Nitrile Hydrolysis Procedures)
Acid-Catalyzed Hydrolysis:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine ethoxyacetonitrile (1 mole) with a 10-20% aqueous solution of a strong acid, such as hydrochloric or sulfuric acid.
-
Reaction: Heat the mixture at reflux for 4-8 hours. The reaction progress can be monitored by TLC or GC to confirm the disappearance of the starting material.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.
Base-Catalyzed Hydrolysis:
-
Reaction Setup: In a round-bottomed flask with a reflux condenser, mix ethoxyacetonitrile (1 mole) with a 10-20% aqueous solution of a strong base, such as sodium hydroxide.
-
Reaction: Heat the mixture at reflux for 4-8 hours. Ammonia gas will be evolved during the reaction.
-
Work-up and Purification: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of approximately 1-2. The acidified solution is then extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The final product is purified by vacuum distillation.
Expected Yield: While specific data for ethoxyacetonitrile is limited, yields for nitrile hydrolysis are typically high, often in the range of 85-95%.
Scalability and Cost-Effectiveness
The nitrile hydrolysis route offers the potential for high yields. The scalability of this process is generally good, though the handling of large quantities of strong acids or bases and the evolution of ammonia in the basic hydrolysis require appropriate industrial infrastructure. The cost-effectiveness is largely dependent on the price of ethoxyacetonitrile. The raw materials for its synthesis (e.g., from chloroacetonitrile and ethanol) are relatively inexpensive, suggesting this route could be economically competitive.
III. Oxidation of an Ethyl Precursor
This modern approach involves the oxidation of a suitable ethyl-containing precursor, such as ethyl glycolate. This method, particularly with the use of selective catalysts, has the potential for very high yields and can be a greener alternative to traditional methods.
Experimental Protocol (Proposed based on analogous enzymatic oxidation)
The following protocol is a proposed method based on the highly efficient enzymatic oxidation of methyl glycolate to methyl glyoxylate.[3]
-
Catalyst Preparation: A fusion enzyme of glycolate oxidase, catalase, and hemoglobin is expressed and prepared as a crude biocatalyst.
-
Reaction Setup: In a temperature-controlled reactor, a solution of ethyl glycolate (e.g., 200 mM) is prepared in a suitable buffer (e.g., phosphate buffer at pH 7.5).
-
Enzymatic Oxidation: The crude enzyme is added to the ethyl glycolate solution, and the reaction is stirred at a controlled temperature (e.g., 30-40 °C) for 6-24 hours. The reaction is supplied with a continuous stream of air or oxygen.
-
Work-up and Purification: After the reaction, the enzyme is removed by filtration or centrifugation. The aqueous solution is then acidified, and the this compound is extracted with an organic solvent. The product is purified by distillation after drying and solvent removal.
Potential Yield: Based on the analogous oxidation of methyl glycolate, a yield of over 95% could potentially be achieved.[3]
Scalability and Cost-Effectiveness
The scalability of enzymatic or catalytic oxidation processes is a key area of modern chemical research. While the initial development and cost of a highly specific and stable catalyst can be high, the potential for high yields, mild reaction conditions, and reduced waste streams can make this route highly cost-effective in the long run, especially at an industrial scale. The price of the starting material, ethyl glycolate, is a significant factor in the overall economic viability.
Conclusion
The choice of the optimal synthesis route for this compound depends on the specific requirements of the production scale, cost constraints, and available infrastructure.
-
The Williamson ether synthesis remains a reliable and well-understood method, particularly suitable for established manufacturing processes.
-
The nitrile hydrolysis route presents a compelling alternative with the potential for higher yields, provided that the starting material is readily available and the handling of strong acids or bases is feasible.
-
The oxidation of an ethyl precursor represents a promising future direction, offering the potential for high efficiency and improved environmental credentials, contingent on the development and availability of a robust and cost-effective catalyst.
Further process optimization and detailed techno-economic analyses are recommended to make a definitive selection for a specific application.
References
How does ethoxyacetic acid compare to 2,4-Dichlorophenoxyacetic acid in terms of environmental impact
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical compounds in research and development necessitates a thorough understanding of their potential environmental ramifications. This guide provides a detailed comparison of the environmental impact of ethoxyacetic acid and the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). While extensive data is available for 2,4-D, information on the direct environmental effects of this compound is limited. This comparison, therefore, synthesizes available data for 2,4-D and provides an inferred environmental profile for this compound based on its physicochemical properties and data on structurally similar compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for the environmental impact of 2,4-D and the limited information for this compound. A significant data gap exists for the ecotoxicity and environmental fate of this compound.
Table 1: Comparison of Physicochemical Properties and Environmental Fate
| Parameter | This compound | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Molecular Formula | C4H8O3 | C8H6Cl2O3 |
| Molar Mass | 104.10 g/mol | 221.04 g/mol |
| Water Solubility | Soluble | 900 mg/L |
| Log P (Octanol-Water Partition Coefficient) | -0.33 (estimated) | 2.58 - 2.83 |
| Vapor Pressure | Not available | 1.4 x 10^-7 mmHg at 25°C |
| Soil Persistence (Half-life) | Data not available; persistence is considered unlikely. | Aerobic: 6.2 - 10 days; Anaerobic: 41 - 333 days.[1] |
| Aquatic Persistence (Half-life) | Data not available. | Aerobic: ~15 days; Anaerobic: 41 - 1610 days.[1][2] |
| Bioaccumulation Potential | No information available; low potential expected due to high water solubility. | Low. Bioconcentration Factor (BCF) of 1 in carp.[1] |
Table 2: Ecotoxicity Data
| Organism | Endpoint | This compound | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Fish (e.g., Rainbow Trout, Bluegill Sunfish) | 96-hour LC50 | Data not available | Slightly to moderately toxic. Esters are highly toxic.[3] |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | Data not available | Slightly toxic. Esters are more toxic.[3] |
| Birds (e.g., Mallard Duck) | Acute Oral LD50 | Data not available | Moderately toxic.[3] |
| Algae | --- | Data not available | --- |
| Honeybees | --- | Data not available | Practically nontoxic.[3] |
| Earthworms | --- | Data not available | Moderately toxic.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used to assess the environmental impact of substances like 2,4-D.
Soil Biodegradation Study
Objective: To determine the rate of degradation of a substance in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation: Soil is collected from a relevant location, sieved to remove large particles, and characterized (e.g., pH, organic matter content, microbial biomass).
-
Test Substance Application: The test substance (e.g., 2,4-D) is applied to the soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level. Aerobic or anaerobic conditions are maintained as required.
-
Sampling and Analysis: Soil samples are collected at regular intervals over a period of time. The concentration of the test substance and its degradation products are determined using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
Data Analysis: The rate of degradation and the half-life of the substance in the soil are calculated from the concentration data over time.
Aquatic Toxicity Test (e.g., Fish Acute Toxicity)
Objective: To determine the concentration of a substance that is lethal to 50% of a test population of fish over a short period (typically 96 hours).
Methodology:
-
Test Organism: A standard fish species (e.g., rainbow trout, fathead minnow) of a specific age and size is used.
-
Exposure System: Fish are placed in tanks containing different concentrations of the test substance in water. A control group is maintained in clean water. The test can be static, semi-static, or flow-through.
-
Test Conditions: Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range throughout the experiment.
-
Observations: The number of dead fish in each tank is recorded at regular intervals over 96 hours.
-
Data Analysis: The 96-hour LC50 (Lethal Concentration 50%) is calculated using statistical methods.[6]
Diagrams
Logical Flow of Environmental Impact Comparison
Caption: Comparative assessment workflow for this compound and 2,4-D.
Microbial Degradation Pathway of 2,4-D in Soil
Caption: Key steps in the microbial degradation of 2,4-D in soil.
Conclusion
The environmental impact of 2,4-Dichlorophenoxyacetic acid is well-documented, revealing it to be a substance with moderate persistence, particularly under anaerobic conditions, and low bioaccumulation potential. Its toxicity varies among different organisms, with ester formulations generally being more toxic to aquatic life.[3] Numerous microbial pathways for its degradation have been identified, contributing to its relatively short half-life in aerobic soils.[1]
In stark contrast, a significant lack of data exists for the direct environmental impact of This compound . Based on its high water solubility and low estimated Log P, it is inferred that this compound is unlikely to be persistent in the environment and is expected to have low bioaccumulation potential.[7] Its mobility in soil and water is likely to be high.[7] However, without empirical data on its ecotoxicity and biodegradation rates, its environmental risk cannot be definitively characterized. The systemic toxicity of some glycol ethers, from which alkoxyacetic acids like this compound are derived, is known to be mediated by their metabolism to the corresponding alkoxyacetic acids, but this primarily relates to human and animal health rather than broader ecosystem effects.[8]
For researchers and professionals in drug development, the choice between these or similar compounds should be guided by the "precautionary principle." While 2,4-D has known environmental impacts that can be mitigated through controlled use, the unknown environmental profile of this compound presents a different kind of risk. Further research into the ecotoxicity and environmental fate of this compound is strongly recommended to fill the existing data gaps and allow for a more complete and quantitative comparison.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 2,4-dichlorophenoxyacetic acid (2,4-D) in drinking water: Guideline technical document for public consultation - Canada.ca [canada.ca]
- 3. epa.gov [epa.gov]
- 4. 2,4-D (Ref: L 208) [sitem.herts.ac.uk]
- 5. scielo.br [scielo.br]
- 6. Subchronic Toxicity of 2,4‐Dichlorophenoxyacetic Acid (2,4‐D) to Early Life Stages of Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Ethoxyacetic Acid
Essential safety protocols and logistical plans for the use of ethoxyacetic acid in laboratory settings, ensuring the protection of researchers and the integrity of drug development processes.
Handling this compound requires stringent safety measures to mitigate risks of severe skin burns, eye damage, and respiratory irritation.[1][2] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Physicochemical Properties and Hazard Information
A thorough understanding of the properties of this compound is fundamental to its safe handling. The following table summarizes its key physicochemical data and hazard classifications.
| Property | Value | Reference |
| Synonyms | Acetic acid, ethoxy-; 2-Ethoxyacetic acid | [1][2] |
| Appearance | Clear Liquid | [1] |
| Odor | Pungent | [1] |
| Molecular Formula | C4H8O3 | [1] |
| Molecular Weight | 104.10 g/mol | [1] |
| Boiling Point | 97 - 100 °C @ 11 mmHg | [1] |
| Flash Point | 97 °C / 206.6 °F | [1] |
| Specific Gravity | 1.102 | [1] |
| Solubility | Soluble in water | [1] |
| Hazard Class | Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1, Specific target organ toxicity (single exposure) Category 3 (Respiratory system) | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | Causes severe skin burns and eye damage. May cause respiratory irritation. | [1][2] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure to this compound. The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[3] No single glove material protects against all chemicals, so consult the glove manufacturer's resistance data for this compound.[4]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a high risk of splashing, a chemical-resistant suit may be necessary.[4][5]
-
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] If ventilation is inadequate or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[1][2]
Figure 1. Required personal protective equipment for handling this compound.
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and ensure chemical stability.
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood.[6][7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe vapors or mist.[1]
-
Use non-sparking tools to prevent ignition.[9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Storage:
-
Keep containers tightly closed when not in use.[6]
-
Store away from incompatible materials such as bases, reducing agents, and oxidizing agents.[1][6]
-
The storage area should have acid-resistant floors.[10]
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][11] Seek immediate medical attention.[1][11]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][11] Seek immediate medical attention.[1][11]
-
Inhalation: Move the victim to fresh air.[1][9] If not breathing, give artificial respiration.[1][11] Seek medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting.[1][11] Rinse mouth with water.[9] Call a physician immediately.[1][11]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, diatomaceous earth).
-
For large spills, contain the spill and prevent it from entering drains.
-
Neutralize the spill with a suitable agent like sodium bicarbonate.[6]
-
Collect the absorbed material into a suitable, closed container for disposal.
Waste Disposal:
-
Dispose of this compound and contaminated materials as hazardous waste.[1]
-
All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1][2] Chemical waste generators are responsible for proper classification and disposal.[1][2]
-
Do not empty into drains.[1]
Figure 2. A logical workflow for the safe handling of this compound.
Toxicity Pathway Overview
While specific molecular signaling pathways for this compound-induced corrosion are not extensively detailed in readily available safety literature, the general mechanism of corrosive acids involves the disruption of cellular structures upon contact.
Figure 3. A simplified overview of the toxicity effects of this compound exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. leelinework.com [leelinework.com]
- 4. hsa.ie [hsa.ie]
- 5. PPE – Protective suit against ethylene oxide – BIOLENE [biolene.com]
- 6. tutorchase.com [tutorchase.com]
- 7. uwm.edu [uwm.edu]
- 8. nano.pitt.edu [nano.pitt.edu]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 627-03-2 Name: this compound [xixisys.com]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
